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Foundational

1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde Introduction: The Structural Elucidation Challenge 4-Fluoro-2-methyl-3-nitrobenzaldehyde is a polysubstituted ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Introduction: The Structural Elucidation Challenge

4-Fluoro-2-methyl-3-nitrobenzaldehyde is a polysubstituted aromatic compound whose electronic and structural properties are defined by the interplay of its four distinct functional groups: a fluorine atom, a methyl group, a nitro group, and an aldehyde moiety. Each substituent imparts a unique electronic effect (inductive and resonance), which directly influences the chemical environment of every proton and carbon atom in the molecule. NMR spectroscopy is the most powerful technique for elucidating such complex structures in solution. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can confirm the substitution pattern and gain insights into the molecule's electronic architecture.

The causality behind this analysis rests on the predictable nature of substituent effects. The electron-withdrawing aldehyde (-CHO) and nitro (-NO2) groups are expected to deshield (shift downfield) nearby nuclei, while the methyl group (-CH3) is weakly electron-donating, causing modest shielding (upfield shift). The fluorine (-F) atom exhibits a strong electron-withdrawing inductive effect but an electron-donating resonance effect, leading to more complex and position-dependent shifts, in addition to characteristic C-F and H-F spin-spin couplings.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering system will be used throughout this guide.

Caption: Figure 1. Structure of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum is anticipated to display four distinct signals: one for the aldehyde proton, one for the methyl protons, and two for the aromatic protons. The prediction of their chemical shifts is based on the additive effects of the substituents on a standard benzaldehyde scaffold (aromatic protons: δ 7.5-7.9 ppm; aldehyde proton: δ ~10.0 ppm)[1].

  • Aldehyde Proton (H7): The aldehyde proton is typically found far downfield. In benzaldehyde, it resonates around δ 10.0 ppm[1]. The presence of two ortho substituents (methyl at C2 and another aromatic proton at C6) may influence its exact position due to steric and electronic effects. The strong electron-withdrawing nature of the nitro group at the meta position (C3) will further deshield this proton. Therefore, a chemical shift in the range of δ 10.1-10.4 ppm is predicted. This signal will appear as a singlet , as there are no adjacent protons within three bonds.

  • Aromatic Protons (H5 and H6):

    • H6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-withdrawing fluorine and nitro groups. The primary deshielding effect will come from the adjacent aldehyde group. A chemical shift around δ 8.0-8.2 ppm is expected. This proton will be split by H5, appearing as a doublet with a typical ortho coupling constant (3JHH) of approximately 8-9 Hz.

    • H5: This proton is ortho to the fluorine atom and meta to the aldehyde group. The fluorine atom will exert a shielding resonance effect at the ortho position, but this is counteracted by the deshielding effects of the para-nitro and meta-aldehyde groups. The net effect is a predicted chemical shift around δ 7.5-7.7 ppm . This signal will appear as a doublet of doublets due to coupling with H6 (3JHH ≈ 8-9 Hz) and a smaller coupling to the fluorine atom (4JHF ≈ 4-6 Hz).

  • Methyl Protons (H8): The methyl group is attached to an aromatic ring and is ortho to both the aldehyde and nitro groups. The deshielding influence of these adjacent electron-withdrawing groups will shift the methyl resonance downfield from a typical toluene-like value (~δ 2.3 ppm). A chemical shift in the range of δ 2.6-2.8 ppm is predicted. This signal will appear as a sharp singlet , integrating to three protons.

Predicted 13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. A key feature will be the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom.

  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and typically appears between δ 190-195 ppm in substituted benzaldehydes[2]. The electron-withdrawing groups on the ring will maintain this downfield shift. A chemical shift of approximately δ 189-192 ppm is predicted. Due to its distance from the fluorine atom, any C-F coupling is expected to be negligible.

  • Aromatic Carbons (C1-C6):

    • C4 (C-F): The carbon directly bonded to fluorine will exhibit the largest chemical shift and a very large one-bond C-F coupling constant (1JCF). Based on data for 4-fluorobenzaldehyde (δ 166.5 ppm, 1JCF = 256.7 Hz), a significantly downfield shift is expected[2]. The additional substituents will modify this, but it will remain the most downfield aromatic carbon signal, predicted in the range of δ 164-168 ppm with a 1JCF of 250-265 Hz . The signal will appear as a large doublet .

    • C3 (C-NO2): The carbon bearing the nitro group is typically shifted downfield. A predicted chemical shift is around δ 148-152 ppm . It will be split by the adjacent fluorine atom into a doublet with a two-bond coupling constant (2JCF) of approximately 15-25 Hz .

    • C2 (C-CH3): The methyl-substituted carbon will be shifted downfield relative to benzene (δ 128.5 ppm). Its chemical shift is predicted to be in the region of δ 138-142 ppm . It will also show a three-bond C-F coupling (3JCF), appearing as a doublet with J ≈ 3-7 Hz .

    • C1 (C-CHO): The carbon attached to the aldehyde group is predicted to be around δ 134-137 ppm . It may show a small four-bond C-F coupling (4JCF).

    • C5 (C-H): This carbon is adjacent to the fluorine-bearing carbon (C4). It is expected to resonate around δ 118-122 ppm . It will be split into a doublet by a two-bond C-F coupling (2JCF) of approximately 20-25 Hz .

    • C6 (C-H): This carbon is meta to the fluorine atom. Its chemical shift is predicted to be in the range of δ 130-133 ppm . It will appear as a doublet due to a three-bond C-F coupling (3JCF) of approximately 7-10 Hz .

  • Methyl Carbon (C8): The methyl carbon signal is expected in the aliphatic region, typically around δ 15-20 ppm .

Summary of Predicted NMR Data

The predicted chemical shifts and multiplicities are summarized in the table below. These values are estimated for a standard deuterated solvent such as CDCl3.

1H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H710.1 - 10.4Singlet (s)-CHO
H68.0 - 8.2Doublet (d)3JHH ≈ 8-9Ar-H
H57.5 - 7.7Doublet of Doublets (dd)3JHH ≈ 8-9, 4JHF ≈ 4-6Ar-H
H82.6 - 2.8Singlet (s)-CH3
13C NMR Predicted δ (ppm)Multiplicity (due to C-F)Coupling Constant (J, Hz)Assignment
C7189 - 192Singlet-C HO
C4164 - 168Doublet (d)1JCF ≈ 250-265C -F
C3148 - 152Doublet (d)2JCF ≈ 15-25C -NO2
C2138 - 142Doublet (d)3JCF ≈ 3-7C -CH3
C1134 - 137Singlet (or small d)4JCF ≈ 0-3C -CHO
C6130 - 133Doublet (d)3JCF ≈ 7-10C -H
C5118 - 122Doublet (d)2JCF ≈ 20-25C -H
C815 - 20Singlet-C H3

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality 1H and 13C NMR spectra for 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 prep2 Add TMS (0.03% v/v) as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Tune and match probe for 1H and 13C frequencies acq1->acq2 acq_h1 Acquire 1H Spectrum (zg30 pulse program) acq2->acq_h1 acq_c13 Acquire 13C{1H} Spectrum (zgpg30 pulse program) acq2->acq_c13 proc1 Fourier Transform (FT) acq_h1->proc1 Process 1H FID acq_c13->proc1 Process 13C FID proc2 Phase Correction (automatic and manual) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate 1H to TMS (0 ppm) Calibrate 13C to CDCl3 (77.16 ppm) proc3->proc4 proc5 Integrate 1H signals Peak pick 1H and 13C signals proc4->proc5 caption Figure 2. Experimental workflow for NMR analysis.

Caption: Figure 2. Experimental workflow for NMR analysis.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the magnet.

    • Lock the field on the deuterium signal of the CDCl3.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak[3].

  • 1H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

  • 13C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled experiment with a 30° pulse angle (e.g., Bruker's zgpg30) to allow for faster repetition without significant signal saturation[4].

    • Acquisition Time (AQ): ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512-2048 scans, as 13C has low natural abundance.

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1.0 Hz for 13C) before Fourier transformation to improve the signal-to-noise ratio[4].

    • Perform automatic and, if necessary, manual phase correction to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the 1H spectrum by setting the TMS peak to δ 0.00 ppm.

    • Calibrate the 13C spectrum by setting the central peak of the CDCl3 triplet to δ 77.16 ppm.

    • Integrate the signals in the 1H spectrum and perform peak picking for both spectra.

This systematic approach ensures the acquisition of high-fidelity, reproducible NMR data, which is essential for accurate structural verification and analysis.

Conclusion

While awaiting experimental verification, this guide presents a comprehensive and scientifically grounded prediction of the 1H and 13C NMR spectra of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. By dissecting the individual and combined electronic effects of the substituents and drawing upon empirical data from analogous structures, we have established a reliable roadmap for the spectral interpretation of this compound. The detailed experimental protocol further provides a robust methodology for obtaining high-quality data, underscoring the synergy between predictive analysis and rigorous experimental practice in modern chemical research.

References

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Benaglia, M., et al. "Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." Available at: [Link]

  • ACS Omega. "1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect." Available at: [Link]

  • Canadian Science Publishing. "SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES." Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available at: [Link]

  • 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • Supporting Information for manuscript. Available at: [Link]

  • Royal Society of Chemistry. "Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers." Available at: [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. Available at: [Link]

  • Sim, J., et al.
  • ChemRxiv. "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy." Available at: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

  • Castillo, N., et al. "Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • SpectraBase. Benzaldehyde, 4-nitro-, 4-fluorophenylhydrazone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Oxford Instruments. "Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar." Available at: [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Novel Benzaldehyde Derivatives: A Case Study on 4-Methyl-3-nitrobenzaldehyde

Disclaimer: This technical guide details the crystal structure and X-ray diffraction analysis of 4-Methyl-3-nitrobenzaldehyde . At the time of writing, crystallographic data for the specifically requested molecule, 4-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide details the crystal structure and X-ray diffraction analysis of 4-Methyl-3-nitrobenzaldehyde . At the time of writing, crystallographic data for the specifically requested molecule, 4-Fluoro-2-methyl-3-nitrobenzaldehyde, is not publicly available. However, the methodologies and data interpretation presented herein for the closely related analogue serve as an authoritative blueprint for researchers and drug development professionals engaged in the structural characterization of new chemical entities.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties and biological activity. Understanding this three-dimensional architecture is paramount for rational drug design and the development of structure-activity relationships (SAR).

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction analysis of 4-Methyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of supramolecular electron transfer materials and bioactive compounds.[1] We will explore the experimental protocols, from crystal growth to data refinement, and delve into the interpretation of the resulting structural parameters. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the definitive method for molecular structure elucidation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-Methyl-3-nitrobenzaldehyde

The title compound is synthesized according to established literature methods. A common route involves the nitration of 4-methylbenzaldehyde. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of the desired isomer. Post-synthesis, the crude product is purified by recrystallization or column chromatography to achieve a purity of >99%, a critical prerequisite for successful crystallization.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in the process. The method of slow evaporation from a suitable solvent is a widely employed and effective technique.

Step-by-Step Protocol:

  • Solvent Selection: A comprehensive solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. For 4-Methyl-3-nitrobenzaldehyde, diethyl ether has been shown to be an effective solvent for producing high-quality crystals.[1]

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at room temperature.

  • Evaporation: The solution is placed in a clean, small vial, loosely capped to allow for slow evaporation of the solvent over a period of several days to weeks. The vial should be stored in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of 0.1-0.5 mm), they are carefully harvested from the solution using a nylon loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of 4-Methyl-3-nitrobenzaldehyde Purification Purification (>99%) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.[1] Data for 4-Methyl-3-nitrobenzaldehyde was collected on a Bruker APEX CCD area-detector diffractometer using Mo Kα radiation.[1] The collected diffraction data, consisting of thousands of reflection intensities, are then processed. This involves integrating the raw data, correcting for experimental factors such as absorption, and reducing the data to a set of unique reflections.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms. This initial model is then refined using a least-squares minimization procedure, which adjusts the atomic positions, and thermal parameters to best fit the experimental data. For 4-Methyl-3-nitrobenzaldehyde, the structure was solved and refined using the SHELXTL software package.[1]

Crystal Structure of 4-Methyl-3-nitrobenzaldehyde

The single-crystal X-ray diffraction analysis of 4-Methyl-3-nitrobenzaldehyde provides a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

Crystallographic Data

The key crystallographic parameters for 4-Methyl-3-nitrobenzaldehyde are summarized in the table below.

ParameterValue
Chemical FormulaC₈H₇NO₃
Formula Weight165.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9052 (6)
b (Å)17.841 (3)
c (Å)11.0663 (15)
β (°)97.647 (2)
Volume (ų)764.14 (19)
Z4
Temperature (K)293
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg m⁻³)1.435
R-factor (%)3.9
Goodness-of-fit (S)1.05
Data obtained from Zhang et al. (2010).[1]
Molecular Structure and Conformation

The analysis reveals that the benzaldehyde moiety is essentially planar. The bond lengths and angles within the molecule are consistent with those observed in related structures.[1] The nitro group is slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 4-Methyl-3-nitrobenzaldehyde are linked by weak intermolecular C—H···O hydrogen bonds.[1] These interactions involve a hydrogen atom from the benzene ring of one molecule and an oxygen atom of the aldehyde group of a neighboring molecule.[1] These hydrogen bonds play a crucial role in stabilizing the crystal packing.[1]

Conclusion

The definitive structural elucidation of 4-Methyl-3-nitrobenzaldehyde through single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule. This detailed structural information is invaluable for understanding its chemical reactivity and for designing new molecules with desired properties. For researchers in drug discovery and materials science, the application of these crystallographic techniques is indispensable for validating molecular structures and for providing the foundational data for computational modeling and structure-based design.

References

  • ChemBK. 4-Fluoro-3-nitrobenzaldehyde. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8). Available from: [Link]

  • Zhang, Y., Yang, L., & Li, Y. (2010). 4-Methyl-3-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2420. Available from: [Link]

  • Google Patents. JPH0229667B2 - Process for producing fluoro-nitro-benzaldehyde.
  • NIST. 4-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

  • PubChemLite. 4-fluoro-2-methyl-5-nitrobenzaldehyde (C8H6FNO3). Available from: [Link]

  • PubChem. 3-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • NIST. 4-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 4-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

  • University of Cambridge. X-ray Diffraction and Characterisation of Materials. Available from: [Link]

  • Materials Project. Materials Explorer. Available from: [Link]

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Foundational

Physicochemical properties and thermodynamic stability of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 4-Fluoro-2-methyl-3-nitrobenzaldehyde Introduction & Structural Dynamics 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Introduction & Structural Dynamics

4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-8) is a highly functionalized, electron-deficient aromatic building block utilized in advanced organic synthesis and medicinal chemistry. The chemical behavior of this molecule is dictated by a complex interplay of inductive effects, resonance stabilization, and steric hindrance.

The formyl group (-CHO) serves as a primary electrophilic center, readily undergoing condensation and reductive amination[1]. Concurrently, the nitro group (-NO₂) heavily deactivates the aromatic ring toward electrophilic attack but strongly activates the ortho- and para-positions for Nucleophilic Aromatic Substitution (SₙAr)[1].

Crucially, the methyl group at the C2 position introduces significant steric bulk. This steric clash forces the adjacent C3-nitro group partially out of the aromatic plane. As a result, the resonance electron-withdrawing effect (-R) of the nitro group is diminished, though its inductive electron-withdrawing effect (-I) remains fully intact. This unique orthogonal reactivity makes the C4-fluorine highly susceptible to displacement by nucleophiles via a stabilized Meisenheimer complex.

G Core 4-Fluoro-2-methyl-3-nitrobenzaldehyde Aldehyde -CHO (Formyl) Electrophilic Center Core->Aldehyde Nitro -NO2 (Nitro) Electron Withdrawing Core->Nitro Fluoro -F (Fluoro) SNAr Activated Core->Fluoro Methyl -CH3 (Methyl) Steric Bulk Core->Methyl Result1 Condensation Reactions Aldehyde->Result1 Result2 Meisenheimer Complex Nitro->Result2 Activates Result3 Reduced Coplanarity Nitro->Result3 Steric Clash Fluoro->Result2 Methyl->Result3

Fig 1. Electronic and steric interplay of functional groups in the target molecule.

Physicochemical Profiling

Understanding the baseline physical properties of 4-Fluoro-2-methyl-3-nitrobenzaldehyde is critical for solvent selection, reaction scaling, and purification workflows.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Relevance
Molecular Formula C₈H₆FNO₃Fundamental stoichiometry.
Molecular Weight 183.14 g/mol Mass-to-mole conversions.
Appearance Light yellow to brown crystalline powderColoration is driven by the nitro-aromatic chromophore.
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂ODictates biphasic vs. monophasic reaction conditions.
Reactivity Profile Electrophilic (Aldehyde) / SₙAr (Fluoro)Bifunctional handle for orthogonal library synthesis.

Thermodynamic Stability & Energetics

The thermodynamic profiling of fluorinated nitroaromatics is notoriously complex due to the high electronegativity of fluorine and the energetic instability of the nitro group. The standard molar enthalpy of formation ( Δf​Hm∘​ ) in these systems is heavily dependent on the regiochemistry of the substituents[2].

Foundational calorimetric studies on monofluoronitrobenzene isomers provide a highly accurate comparative baseline for understanding the stability of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. Experimental and computational data (G3(MP2)//B3LYP level of theory) demonstrate that a para-relationship between the fluoro and nitro groups yields the highest thermodynamic stability[3].

Table 2: Comparative Thermodynamic Stability of Fluoronitrobenzene Isomers[2][3]

IsomerGas-Phase Enthalpy of Formation ( Δf​Hm∘​ )Relative Stability
2-Fluoronitrobenzene -(102.4 ± 1.5) kJ/molLeast Stable
3-Fluoronitrobenzene -(128.0 ± 1.7) kJ/molIntermediate
4-Fluoronitrobenzene -(133.9 ± 1.4) kJ/molMost Stable

In 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the para-relationship between the C4-fluoro and the C1-formyl group (as well as the ortho-relationship with the C3-nitro group) creates a highly stabilized electronic sink, though the steric strain from the C2-methyl group slightly penalizes the overall lattice energy.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind every chemical and physical manipulation.

Protocol 1: Thermodynamic Profiling via Rotating-Bomb Combustion Calorimetry

Standard static bomb calorimeters are insufficient for fluorinated compounds. The combustion of organofluorines generates hydrofluoric acid (HF), which can exist in mixed gaseous and aqueous states, leading to erratic thermodynamic data[4].

  • Sample Pelletization: Compress 0.5 g of the compound into a dense pellet.

    • Causality: Pelletization ensures a controlled, uniform burn rate, preventing explosive splattering that could leave uncombusted material on the bomb walls.

  • Aqueous Trap Preparation: Add 10.0 mL of deionized water to the rotating bomb.

    • Causality: The water acts as a quantitative trap for the gaseous HF formed during combustion, converting it entirely to aqueous HF. This defines a precise, uniform thermodynamic final state[4].

  • Pressurization: Purge and pressurize the bomb to 3.0 MPa with high-purity oxygen.

    • Causality: Provides a massive stoichiometric excess of oxygen to guarantee the complete oxidation of the carbon backbone to CO₂.

  • Ignition and Rotation: Ignite the sample and immediately initiate the bi-axial rotation of the bomb.

    • Causality: Rotation forces the internal water to wash the entire inner surface of the bomb, ensuring 100% dissolution of the combustion gases into the aqueous phase.

G Prep Sample Prep (>99% Purity) Calorimetry Rotating-Bomb Calorimetry Prep->Calorimetry Effusion Knudsen Effusion Prep->Effusion EnthalpyComb Δc H°m (Combustion) Calorimetry->EnthalpyComb EnthalpySub Δsub H°m (Sublimation) Effusion->EnthalpySub Integration Data Integration EnthalpyComb->Integration EnthalpySub->Integration Final Δf H°m (Formation) Integration->Final CompVal G3(MP2)//B3LYP Validation CompVal->Final Validates

Fig 2. Experimental workflow for determining the gas-phase enthalpy of formation.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) of the Fluoro Group

This protocol isolates the reactivity of the C4-fluorine while preserving the sensitive C1-aldehyde.

  • Solvent Selection: Dissolve 1.0 eq of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and 1.2 eq of the target amine in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that strongly solvates counter-cations (e.g., K⁺) but leaves the nucleophilic anion unsolvated ("naked"). This drastically raises the nucleophile's HOMO energy, accelerating the attack on the C4 position.

  • Base Addition: Add 2.0 eq of finely powdered K₂CO₃.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the incoming amine but sterically and electronically incapable of attacking the highly electrophilic formyl group, preventing unwanted Cannizzaro-type side reactions.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier (the temporary loss of aromaticity during the formation of the Meisenheimer complex) while remaining low enough to prevent thermal degradation of the aldehyde.

References

  • BenchChem. "Physical and chemical properties of 4-Nitrobenzaldehyde." Benchchem.com.
  • National Institutes of Health (NIH). "Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers." PubMed.
  • American Chemical Society (ACS). "Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers." The Journal of Physical Chemistry B.
  • National Institute of Standards and Technology (NIST). "Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio." NIST.gov.

Sources

Exploratory

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-2-methyl-3-nitrobenzaldehyde: A Technical Guide

Executive Summary 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-8) is a highly specialized, electron-deficient aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-8) is a highly specialized, electron-deficient aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of multiple orthogonal functional groups makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). This guide deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols required to harness this molecule effectively in drug development workflows.

Structural Causality & Electronic Profiling

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr requires an electron-poor aromatic ring. The reactivity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde is governed by a synergistic "push-pull" of electronic and steric effects:

  • The Leaving Group (C4 - Fluorine): In SNAr, fluorine is the premier leaving group, reacting up to 3300 times faster than iodine[1]. The rate-determining step (RDS) is the nucleophilic attack, not the carbon-halogen bond cleavage. Fluorine's extreme electronegativity stabilizes the developing negative charge in the transition state [2].

  • The Activators (C3 - Nitro, C1 - Aldehyde): The substrate features two powerful electron-withdrawing groups (EWGs). The nitro group is ortho to the fluorine, and the aldehyde is para to the fluorine. Both groups withdraw electron density via induction and resonance, drastically lowering the LUMO energy of the aromatic ring and stabilizing the intermediate carbanion [3]. The aldehyde group significantly enhances the overall electrophilicity of the substrate[4].

  • The Steric Modulator (C2 - Methyl): Positioned between the aldehyde and the nitro group, the methyl group introduces steric strain. This forces the nitro group slightly out of coplanarity with the aromatic ring, marginally reducing its resonance withdrawal capacity but maintaining its strong inductive pull.

Substrate_Profile Core 4-Fluoro-2-methyl-3-nitrobenzaldehyde Highly Electrophilic Core F_group C4: Fluorine - Excellent Leaving Group - High Electronegativity Core->F_group NO2_group C3: Nitro Group - Ortho Activator - Strong Inductive/Resonance EWG Core->NO2_group CHO_group C1: Aldehyde - Para Activator - Resonance EWG Core->CHO_group CH3_group C2: Methyl Group - Weak EDG - Steric Modulator Core->CH3_group

Electronic and steric effects in 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Mechanistic Pathway: Addition-Elimination

The SNAr reaction on this substrate proceeds via a bimolecular Addition-Elimination mechanism[1].

  • Step 1: Addition (Rate-Determining). The nucleophile attacks the electrophilic C4 carbon. This disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. The negative charge is heavily delocalized onto the oxygen atoms of the ortho-nitro and para-aldehyde groups[2].

  • Step 2: Elimination (Fast). The aromatic system collapses back, expelling the fluoride ion and restoring aromaticity[1].

SNAr_Mechanism Substrate 4-Fluoro-2-methyl- 3-nitrobenzaldehyde + Nucleophile TS1 Transition State 1 (Rate-Determining) Substrate->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer C-Nu Bond Formation TS2 Transition State 2 (Fast Elimination) Meisenheimer->TS2 F⁻ Departure Product Substituted Product + Fluoride Ion TS2->Product Rearomatization

SNAr mechanism of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Experimental Protocols: Self-Validating Workflows

To ensure high fidelity in API synthesis, the following protocol utilizes a self-validating methodology designed for primary and secondary amine nucleophiles.

Protocol: SNAr with Amine Nucleophiles

Causality behind choices: Polar aprotic solvents (DMF, DMSO) are selected because they effectively solvate the transition state and counter-cations without hydrogen-bonding to the nucleophile, leaving the amine highly reactive. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution at room temperature.

    • Validation Checkpoint: The solution should remain clear and homogeneous; DIPEA ensures the amine remains in its active free-base form.

  • Nucleophile Addition: Slowly add the primary/secondary amine (1.1 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the exothermic addition step, minimizing bis-substitution or polymerization side reactions.

  • Reaction Monitoring: Stir at room temperature to 40°C. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The strong activation from both -NO2 and -CHO usually drives this reaction to completion within 2-4 hours.

  • Thermodynamically Driven Precipitation (Workup): Quench the reaction by pouring it into vigorously stirring ice-water (10x volume of DMF).

    • Validation Checkpoint: The substituted product will precipitate out as a brightly colored (yellow/orange) solid due to the extended conjugation of the push-pull system. DMF, DIPEA·HF, and unreacted trace amine remain dissolved in the aqueous phase, acting as a self-purifying step.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under high vacuum to afford the pure product.

Quantitative Data & Optimization

The table below summarizes optimized conditions for various nucleophile classes reacting with 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineDMFDIPEA252.085 - 92
Secondary Amine MorpholineTHFK₂CO₃404.080 - 88
Alkoxide NaOMeMeOHNone0 - 251.090 - 95
Thiolate ThiophenolDMSOCs₂CO₃251.588 - 94

Expert Insight: Thiolates are highly nucleophilic and require shorter reaction times. Alkoxides in protic solvents (MeOH) require lower temperatures to prevent side reactions with the aldehyde group, such as hemiacetal or acetal formation [4].

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.[Link]

  • UoMustansiriyah. "Nucleophilic Aromatic Substitution." University of Mustansiriyah. [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways for 4-Fluoro-2-methyl-3-nitrobenzaldehyde: A Mechanistic and Methodological Guide

Executive Summary The structural elucidation of highly functionalized aromatic building blocks requires a deep understanding of competing gas-phase dissociation kinetics. 4-Fluoro-2-methyl-3-nitrobenzaldehyde (C₈H₆FNO₃,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized aromatic building blocks requires a deep understanding of competing gas-phase dissociation kinetics. 4-Fluoro-2-methyl-3-nitrobenzaldehyde (C₈H₆FNO₃, Exact Mass: 183.0332 Da) presents a uniquely complex mass spectrometric (MS) profile due to the steric and electronic interplay of four distinct substituents: a formyl group, a methyl group, a nitro group, and a fluorine atom.

This technical guide deconstructs the Electron Ionization (EI) fragmentation pathways of this molecule. By analyzing the causality behind specific neutral losses—particularly the dominant "ortho effect"—researchers and drug development professionals can establish self-validating analytical workflows for impurity profiling and structural verification.

Structural Deconstruction & Ionization Theory

When subjected to standard 70 eV Electron Ionization (EI), 4-Fluoro-2-methyl-3-nitrobenzaldehyde forms a radical cation [M]•⁺ at m/z 183 . The subsequent fragmentation is highly deterministic, governed by bond dissociation energies and spatial proximity.

The fragmentation landscape is dominated by three primary functional group interactions:

  • The Ortho Effect (C2-Methyl and C3-Nitro): The spatial proximity of the benzylic hydrogens on the methyl group to the oxygen atoms of the nitro group facilitates a low-energy intramolecular hydrogen transfer.

  • Aldehyde α-Cleavage: The formyl group acts as an independent fragmentation locus, readily losing a hydrogen atom or the entire formyl radical.

  • Nitro-Nitrite Isomerization: The strong electron-withdrawing nature of the nitro group, coupled with the energy imparted during ionization, drives isomerization to a nitrite ester (-O-NO) prior to dissociation.

Mechanistic Pathway Analysis

Pathway A: The Ortho Effect (M-17)

The most diagnostic peak in the mass spectrum of this compound arises from the interaction between the C2-methyl and C3-nitro groups. The oxygen atom of the nitro group abstracts a proton from the adjacent methyl group, forming a cyclic aci-nitro intermediate. This intermediate rapidly collapses, expelling a hydroxyl radical (OH•, 17 Da) to yield a highly stable, fused-ring cation at m/z 166 (1)[1].

  • Secondary Loss: The m/z 166 ion can further expel carbon monoxide (CO, 28 Da) from the aldehyde group, yielding an abundant fragment at m/z 138 .

Pathway B: Aldehyde-Directed Cleavage (M-1, M-29)

The aldehyde group (-CHO) undergoes characteristic α-cleavage. The loss of the aldehydic hydrogen yields a minor [M-H]⁺ ion at m/z 182 . More prominently, the cleavage of the C-C bond between the aromatic ring and the carbonyl carbon results in the loss of the formyl radical (CHO•, 29 Da), generating the 4-fluoro-2-methyl-3-nitrophenyl cation at m/z 154 (2)[2].

Pathway C: Nitro-Nitrite Rearrangement (M-30, M-46)

A competing pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite ester (-O-NO). Subsequent homolytic cleavage of the O-NO bond expels nitric oxide (NO•, 30 Da), producing an ion at m/z 153 . Alternatively, direct cleavage of the C-N bond results in the loss of the entire nitro radical (NO₂•, 46 Da), yielding the m/z 137 fragment (3)[3].

Pathway D: Fluorine-Directed Fragmentation

While the aromatic C-F bond is exceptionally strong, secondary fragments often exhibit the loss of hydrogen fluoride (HF, 20 Da) or a fluorine radical (F•, 19 Da) driven by the formation of stable aromatic cations. For instance, the m/z 137 ion ([M - NO₂]⁺) can undergo subsequent loss of CO to form the m/z 109 tropylium/benzyl-type cation, which subsequently undergoes ring-opening or HF loss to yield m/z 89 (4)[4].

MS_Pathway M [M]•+ m/z 183 C8H6FNO3 F166 [M - OH]+ m/z 166 C8H5FNO2 M->F166 - OH• (Ortho Effect) F154 [M - CHO]+ m/z 154 C7H5FNO2 M->F154 - CHO• F153 [M - NO]+ m/z 153 C8H6FNO2 M->F153 - NO• (Rearrangement) F137 [M - NO2]+ m/z 137 C8H6FO M->F137 - NO2• F138 [M - OH - CO]+ m/z 138 C7H5FNO F166->F138 - CO F109 [M - NO2 - CO]+ m/z 109 C7H6F F137->F109 - CO

Fig 1. Principal EI-MS fragmentation pathways of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Quantitative Data Summary

The table below summarizes the theoretical m/z values, fragment formulas, and structural significance for the EI-MS analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

m/zFragment FormulaNeutral LossPredicted AbundanceStructural Significance / Causality
183 [C₈H₆FNO₃]•⁺NoneMediumMolecular Ion: Confirms intact molecular weight.
166 [C₈H₅FNO₂]⁺OH• (17 Da)High (Base Peak)Ortho-Effect: Validates adjacent CH₃ and NO₂ groups.
154 [C₇H₅FNO₂]⁺CHO• (29 Da)MediumAldehyde Cleavage: Confirms presence of formyl group.
153 [C₈H₆FNO₂]⁺NO• (30 Da)MediumRearrangement: Nitro-nitrite isomerization.
138 [C₇H₅FNO]⁺OH• + CO (45 Da)HighSequential Loss: Ortho-effect followed by aldehyde CO loss.
137 [C₈H₆FO]⁺NO₂• (46 Da)MediumDirect Cleavage: Expulsion of the intact nitro group.
109 [C₇H₆F]⁺NO₂• + CO (74 Da)HighCore Ring: Stable fluorinated tropylium/benzyl cation.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high scientific integrity and trustworthy results, the following protocol incorporates a self-validating logic loop using structural analogs.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Derivatization is not required due to the volatility of the aldehyde, but an internal standard (ISTD) is critical for retention time locking.

  • Action: Dissolve 1 mg of 4-Fluoro-2-methyl-3-nitrobenzaldehyde in 1 mL of GC-grade dichloromethane (DCM). Spike the sample with 10 µg/mL of 2-methyl-3-nitrobenzaldehyde (Reference Standard) to validate the M-17 ortho-effect retention behavior.

Step 2: GC Separation Parameters
  • Causality: A non-polar stationary phase prevents active site degradation of the nitro group.

  • Action:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector: 250°C, Split ratio 10:1.

Step 3: Mass Spectrometry (EI) Parameters
  • Causality: 70 eV is the universal standard for EI, ensuring the generated spectra can be cross-referenced against NIST/EPA libraries.

  • Action:

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 to 300.

Step 4: Data Validation & Logic Check
  • Action: Extract the ion chromatogram (EIC) for m/z 166 (Target) and m/z 148 (ISTD ortho-effect fragment). If the M-17 peak is absent, verify the injector temperature, as excessive heat (>280°C) can cause thermal degradation of the nitro group prior to ionization.

GCMS_Workflow S1 1. Sample Prep Dilution & ISTD S2 2. GC Separation Non-polar Column S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole/TOF S3->S4 S5 5. Validation Isotope/MS-MS S4->S5

Fig 2. Self-validating GC-MS experimental workflow for structural elucidation.

References

  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere.ResearchGate.
  • Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene.ACS Publications.
  • Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques.PubMed/NIH.
  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation.PMC/NIH.

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Abstract This technical guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands for 4-Fluoro-2-methyl-3-nitrobenzaldehyde. As a polysubstituted aromatic aldehyde, its IR spectrum pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands for 4-Fluoro-2-methyl-3-nitrobenzaldehyde. As a polysubstituted aromatic aldehyde, its IR spectrum presents a complex but interpretable fingerprint derived from the vibrational modes of its constituent functional groups. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed examination of the aldehydic, nitro, fluoro, and aromatic vibrations. By dissecting the electronic interplay between these substituents, we will elucidate the expected spectral features, providing a robust framework for structural confirmation and quality control.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups resonate at characteristic frequencies, providing a unique spectral fingerprint.[2] For a complex molecule like 4-Fluoro-2-methyl-3-nitrobenzaldehyde, with multiple interacting functional groups, the IR spectrum is a composite of these individual vibrations. The precise position, intensity, and shape of these absorption bands are sensitive to the molecular structure, including the electronic effects of neighboring substituents. This guide will deconstruct the spectrum of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, assigning key absorption bands and explaining the chemical principles that govern their appearance.

Molecular Structure and Key Vibrational Modes

The structure of 4-Fluoro-2-methyl-3-nitrobenzaldehyde incorporates an aldehyde, a nitro group, a fluorine atom, and a methyl group on a benzene ring. Each of these imparts distinct features to the IR spectrum. The electronic environment is complex: the nitro group is a strong electron-withdrawing group (EWG) through both resonance and induction, the fluorine atom is a strong EWG by induction, and the methyl group is a weak electron-donating group (EDG).[1] The aldehyde group itself is electron-withdrawing. This intricate electronic interplay influences the bond strengths and dipole moments throughout the molecule, which in turn dictates the vibrational frequencies.

Figure 1: Molecular structure of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Detailed Analysis of Characteristic Absorption Regions

The IR spectrum can be analyzed by dividing it into key regions corresponding to the vibrations of the primary functional groups.

Aldehyde Group Vibrations (CHO)

The aldehyde functional group provides two of the most useful diagnostic bands in the spectrum.

  • C=O Carbonyl Stretch: The stretching vibration of the carbonyl group (C=O) in aldehydes and ketones results in a strong absorption band.[3] For aromatic aldehydes, this peak is typically found in the 1710-1685 cm⁻¹ range.[4][5][6] The conjugation of the carbonyl group with the aromatic ring lowers the bond order and thus decreases the absorption frequency compared to saturated aldehydes (1740-1720 cm⁻¹).[4][7] The presence of strong electron-withdrawing groups on the ring can slightly increase this frequency. Given the combined electronic effects in 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a strong band is expected near 1700-1715 cm⁻¹ .

  • Aldehydic C-H Stretch: A uniquely characteristic feature of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl carbon. This C-H stretch typically appears as a doublet of moderate intensity in the 2860-2700 cm⁻¹ region.[8][9][10] This doublet arises from a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration.[9][10] One peak often appears around 2820-2850 cm⁻¹ and can be obscured by alkyl C-H stretches, but the second, lower-frequency peak around 2720-2750 cm⁻¹ is highly diagnostic and rarely overlapped by other absorptions.[4][8]

Nitro Group Vibrations (NO₂)

Aromatic nitro compounds are readily identified by two very strong and characteristic absorption bands resulting from the stretching of the N-O bonds.[11][12] The high polarity of these bonds leads to a large change in dipole moment during vibration, making these peaks exceptionally intense.[1][13]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption that, for aromatic nitro compounds, is located in the 1550-1475 cm⁻¹ region.[1][11][12] This band corresponds to the two N-O bonds stretching out of phase with each other.

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption, found in the 1360-1290 cm⁻¹ region.[1][11][12] It represents the in-phase stretching of the N-O bonds. The presence of this pair of intense bands is definitive evidence for a nitro group.[13]

Aromatic Ring and Substituent Vibrations

The benzene ring and its substituents produce a series of absorptions that confirm the aromatic nature and provide clues about the substitution pattern.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to medium to weak absorptions in the region just above 3000 cm⁻¹, typically 3100-3000 cm⁻¹ .[14][15]

  • Alkyl C-H Stretch: The methyl group's C-H bonds will produce medium to strong stretching absorptions in the 3000-2850 cm⁻¹ range, which may partially overlap with the lower end of the aromatic C-H stretch region.[8][16]

  • Aromatic C=C Stretch: The skeletal in-ring vibrations of the carbon-carbon double bonds lead to a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.[14][17] Often, distinct peaks can be seen near 1600 cm⁻¹ and 1500 cm⁻¹.[15]

  • C-F Stretch: The carbon-fluorine bond stretch for aromatic fluorine compounds results in a strong and intense absorption band. This peak is typically found in the 1250-1100 cm⁻¹ range.[18][19] For the related 4-fluorobenzaldehyde, this band appears around 1225-1230 cm⁻¹, a range that is also expected for the title compound.[18]

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong absorptions between 900-675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds.[15] The exact position of these bands is highly characteristic of the substitution pattern on the ring.

Summary of Characteristic Absorption Bands

The expected IR absorption bands for 4-Fluoro-2-methyl-3-nitrobenzaldehyde are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic Ring
3000 - 2850MediumC-H StretchMethyl Group (-CH₃)
~2830 and ~2730Weak-MediumC-H Stretch (Fermi Resonance Doublet)Aldehyde (-CHO)
1715 - 1700StrongC=O StretchAldehyde (-CHO)
1600 - 1450MediumC=C In-Ring StretchAromatic Ring
1550 - 1475StrongAsymmetric NO₂ StretchNitro Group (-NO₂)
1360 - 1290StrongSymmetric NO₂ StretchNitro Group (-NO₂)
1250 - 1100StrongC-F StretchFluoro Group (-F)
900 - 675StrongC-H Out-of-Plane BendAromatic Ring

Standard Experimental Protocol for FTIR Analysis

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized methodology must be employed. The following protocol outlines the steps for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Acquire Background Spectrum (No Sample) clean->bkg sample Place Small Amount of 4-Fluoro-2-methyl-3-nitrobenzaldehyde on Crystal bkg->sample pressure Apply Consistent Pressure with Anvil sample->pressure scan Acquire Sample Spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) pressure->scan process Perform ATR Correction and Baseline Correction scan->process analyze Identify and Label Characteristic Peaks process->analyze report Generate Report analyze->report end End report->end

Figure 2: Standard workflow for FTIR-ATR data acquisition.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: Record a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 4-Fluoro-2-methyl-3-nitrobenzaldehyde powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the instrument's press arm or anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should undergo automated ATR and baseline correction using the instrument's software to account for variations in penetration depth and to ensure a flat baseline.

  • Analysis: Analyze the processed spectrum by identifying the key absorption bands as detailed in this guide.

Conclusion

The infrared spectrum of 4-Fluoro-2-methyl-3-nitrobenzaldehyde is rich with information, providing a definitive tool for its structural identification. The most prominent and diagnostic features are the pair of strong nitro group absorptions (ν_as ~1550-1475 cm⁻¹, ν_s ~1360-1290 cm⁻¹), the strong carbonyl stretch (~1700-1715 cm⁻¹), the characteristic aldehydic C-H doublet (~2830 and ~2730 cm⁻¹), and the strong C-F stretch (~1250-1100 cm⁻¹). Together with the absorptions from the aromatic ring, these bands create a unique fingerprint that is invaluable for confirming the identity and purity of this important chemical intermediate in research and pharmaceutical development.

References

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

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  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]

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  • Perjési, P., et al. (2003, June 15). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. PubMed. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

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Foundational

Electron-withdrawing effects of the nitro group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde Abstract For researchers, scientists, and professionals in drug development, a profound understa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of substituent effects on aromatic systems is paramount for rational molecular design. This technical guide provides a comprehensive examination of the potent electron-withdrawing properties of the nitro group as exemplified by the multifaceted compound, 4-Fluoro-2-methyl-3-nitrobenzaldehyde. We will dissect the dual-nature of the nitro group's electronic influence—inductive and resonance effects—and explore how these principles govern the molecule's spectroscopic signature, chemical reactivity, and utility as a synthetic intermediate. This document synthesizes theoretical principles with actionable experimental protocols and data interpretation, serving as a definitive resource for leveraging electronic effects in chemical synthesis and medicinal chemistry.

Introduction: The Strategic Role of Electron-Withdrawing Groups

In the landscape of molecular design, functional groups that withdraw electron density, known as electron-withdrawing groups (EWGs), are critical tools.[1] Their incorporation into a molecular scaffold can dramatically alter physicochemical properties, influencing everything from reaction kinetics to biological activity.[2][3] EWGs can enhance the efficacy of drug compounds by modifying their binding affinity to target receptors or improving crucial ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Among the arsenal of EWGs, the nitro group (–NO₂) stands out for its exceptional potency.[5][6] Its influence stems from a powerful combination of electronic effects that profoundly reshapes the electron distribution within a molecule. This guide focuses on 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a compound whose architecture—featuring a nitro group, a fluorine atom, an aldehyde, and a methyl group—creates a rich platform for studying the interplay of these electronic forces and their consequences on chemical behavior.

Theoretical Framework: Deconstructing the Nitro Group's Influence

The electron-withdrawing character of the nitro group is not monolithic; it is a synergistic combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[7]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Due to the high electronegativity of the nitrogen and, particularly, the two oxygen atoms in the nitro group, electron density is pulled away from the adjacent carbon of the benzene ring.[8] This polarization creates a cascade effect, rendering the entire aromatic ring more electron-deficient.

  • Resonance Effect (-M or -R): The resonance effect involves the delocalization of pi (π) electrons across the molecule. The nitro group, with its N=O double bond, can participate in the π-system of the benzene ring, actively pulling electron density out of the ring and onto its oxygen atoms.[8] This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.

The combination of these effects makes the aromatic ring in 4-Fluoro-2-methyl-3-nitrobenzaldehyde significantly "electron-poor." This has a profound impact on its reactivity, retarding electrophilic aromatic substitution while simultaneously activating the ring for nucleophilic aromatic substitution.[5]

Caption: Dual electron-withdrawing mechanisms of the nitro group.

Consequences for Reactivity and Molecular Properties

The powerful electron withdrawal by the nitro and fluoro groups modulates the reactivity of the entire molecule.

  • Aldehyde Electrophilicity: The cumulative electron-withdrawing effects of the substituents deshield the carbonyl carbon of the aldehyde group (–CHO). This intensifies its partial positive charge, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The most significant consequence of this electronic arrangement is the activation of the fluorine atom for SNAr reactions. The nitro group, being ortho to the fluorine, is perfectly positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.[9][10] This stabilization drastically lowers the activation energy for the substitution of fluoride with other nucleophiles (e.g., alkoxides, amines), making this position a versatile handle for synthetic transformations.[11]

Experimental and Computational Characterization

Quantifying and observing these electronic effects requires a suite of analytical techniques, each providing a unique piece of the puzzle.

Spectroscopic Analysis

Infrared (IR) Spectroscopy IR spectroscopy is an indispensable tool for confirming the presence of key functional groups. The electron-withdrawing nature of the nitro group influences the vibrational frequencies of adjacent bonds.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observation Notes
Aldehyde C-H Stretch~2850 and ~2750Two distinct, often weak, bands.
Aldehyde C=O Stretch~1700 - 1715Strong absorption. The position is slightly higher than in unsubstituted benzaldehyde due to EWGs.
Nitro N-O Stretch~1520-1560 (asymmetric) & ~1340-1370 (symmetric)Two very strong and distinct absorption bands, characteristic of aromatic nitro compounds.[12]
Aromatic C=C Stretch~1450-1600Multiple bands of varying intensity.
C-F Stretch~1200-1280Strong absorption, confirming the presence of the aryl fluoride.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy [12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small, representative amount of solid 4-Fluoro-2-methyl-3-nitrobenzaldehyde onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can be analyzed by identifying the characteristic peaks as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides the most detailed insight into the electronic environment of individual atoms within the molecule. The electron-withdrawing substituents cause significant "deshielding" of nearby nuclei, shifting their resonance signals downfield (to higher ppm values).

NucleusPredicted Chemical Shift (δ, ppm)Key Characteristics & Notes
¹H NMR
Aldehyde (-CH O)9.9 – 10.2Singlet. Significantly downfield due to the anisotropy of the C=O bond and deshielding from the ring.
Aromatic (-CH )7.5 – 8.5The two aromatic protons will appear as doublets or doublet of doublets, shifted downfield due to the EWGs.
Methyl (-CH ₃)2.4 – 2.7Singlet. Slightly downfield compared to toluene due to the adjacent EWGs.
¹³C NMR
Aldehyde (C HO)188 – 192Highly deshielded carbonyl carbon.
Aromatic (C -NO₂)148 – 152Downfield shift due to direct attachment to the strongly withdrawing nitro group.
Aromatic (C -F)160 – 166Significantly downfield and will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 250 Hz).[13]
Aromatic (C -H, C -CH₃)120 – 140Other ring carbons will show varying shifts and C-F couplings over multiple bonds.
Methyl (-C H₃)18 – 22
¹⁹F NMR
Aromatic (F )-100 to -120The chemical shift is highly sensitive to the electronic environment. The ortho nitro group will cause a significant downfield shift compared to fluorobenzene (-113 ppm).[14][15]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

Quantitative Reactivity Analysis: The Hammett Equation

To move beyond qualitative description to a quantitative measure of electronic effects, the Hammett equation provides a powerful framework.[16] It correlates the reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to those of the unsubstituted parent compound (k₀ or K₀).

The equation is given by: log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing character.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For example, in a nucleophilic aromatic substitution reaction on this system, a large, positive ρ value would be expected, confirming that the buildup of negative charge in the transition state is stabilized by the EWGs.[17]

Caption: Workflow for the experimental determination of Hammett constants.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), complement experimental work by providing a window into the molecule's electronic structure.[18] These calculations can generate electron density maps, visualize molecular orbitals, and predict spectroscopic data with increasing accuracy, offering theoretical validation for the observed reactivity and properties.[19]

Significance in Synthesis and Drug Discovery

The unique electronic profile of 4-Fluoro-2-methyl-3-nitrobenzaldehyde makes it more than a subject of academic study; it is a valuable synthetic building block.

  • Synthetic Intermediate: The activated fluorine atom serves as a key site for introducing diverse functionalities via SNAr reactions.[20] This allows for the construction of complex molecular architectures from a readily available starting material.

  • Pharmacophore Scaffolding: In drug discovery, the strategic placement of strong EWGs like the nitro group is a common tactic to enhance binding interactions with biological targets.[21] For instance, the electron-deficient aromatic ring can participate in favorable π-stacking or dipole interactions within a protein's active site. The aldehyde can act as a hydrogen bond acceptor or a reactive handle for covalent modification.

Conclusion

The nitro group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde exerts a powerful and multifaceted electron-withdrawing effect that is central to its chemical identity. Through a combination of strong inductive and resonance effects, it profoundly influences the molecule's spectroscopic characteristics and dictates its reactivity, particularly by activating the aldehyde group toward nucleophilic attack and the C-F bond toward SNAr. A thorough understanding of these principles, verified through the spectroscopic and kinetic protocols outlined in this guide, empowers chemists to predict and control chemical reactions, paving the way for the efficient synthesis of complex molecules and the rational design of novel therapeutics.

References

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  • Substituent Effects in the Reactivity of Aromatic Rings. (2021, February 16). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Electron withdrawing group: Significance and symbolism. (n.d.). In-Public. Retrieved March 24, 2026, from [Link]

  • Aromatic Compounds and Their Reactions. (n.d.).
  • The nitro group directs electrophilic aromatic substitution to the meta position. (n.d.). Pearson+. Retrieved March 24, 2026, from [Link]

  • Nguyen, T. H., et al. (2021). A Walk through Recent Nitro Chemistry Advances. Molecules, 26(21), 6439. Retrieved March 24, 2026, from [Link]

  • Hammett plot for reduction of p-substituted nitroarenes. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • IR spectrum of 3-nitrobenzaldehyde. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 253–259. Retrieved March 24, 2026, from [Link]

  • Safi, Z. S., & Wazzan, N. A. (2022). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science, 34(1), 101683. Retrieved March 24, 2026, from [Link]

  • Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Vlasov, V. M. (2004). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 73(9), 821–845. Retrieved March 24, 2026, from [Link]

  • Vlasov, V. M. (2004). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Mendeleev Communications, 14(5), 183-187. Retrieved March 24, 2026, from [Link]

  • 2-Nitrobenzaldehyde. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Wheeler, S. E., et al. (2024). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Physical Chemistry Au, 4(1), 2-14. Retrieved March 24, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266, 131246. Retrieved March 24, 2026, from [Link]

  • Loza-Mejía, M. A., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-510. Retrieved March 24, 2026, from [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Khalfina, I. A., & Vlasov, V. M. (2002). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Russian Journal of Organic Chemistry, 38(4), 540-553. Retrieved March 24, 2026, from [Link]

  • Supporting Information. (n.d.).
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  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (2022). International Journal of Molecular Sciences, 23(6), 3257. Retrieved March 24, 2026, from [Link]

  • Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. (2018). The Journal of Physical Chemistry C, 122(25), 13697–13708. Retrieved March 24, 2026, from [Link]

  • ¹⁹F NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • ¹⁹F NMR Reference Standards. (n.d.).
  • Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. (2018). Digital Commons @ Otterbein. Retrieved March 24, 2026, from [Link]

  • Simultaneous Proton and Fluorine decoupled ¹³C NMR. (2014, July 30). Magritek. Retrieved March 24, 2026, from [Link]

  • ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved March 24, 2026, from [Link]

  • ¹³C-NMR: 3-Nitrobenzaldehyde. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved March 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Reductive Amination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Abstract This application note provides a detailed, field-proven protocol for the reductive amination of 4-fluoro-2-methyl-3-nitrobenzaldehyde to synthesize (4-fluoro-2-methyl-3-nitrophenyl)methanamine. This transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the reductive amination of 4-fluoro-2-methyl-3-nitrobenzaldehyde to synthesize (4-fluoro-2-methyl-3-nitrophenyl)methanamine. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and scalable method. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step experimental procedure, and provide guidance on data analysis and troubleshooting.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is widely favored for its operational simplicity and high yields.[3] The synthesis of primary amines from aldehydes, such as the conversion of 4-fluoro-2-methyl-3-nitrobenzaldehyde, is a particularly valuable transformation, as the resulting benzylamine moiety is a common scaffold in medicinal chemistry.

The substrate, 4-fluoro-2-methyl-3-nitrobenzaldehyde, presents a unique set of challenges and opportunities. The presence of a nitro group, a reducible functionality, necessitates the use of a mild and selective reducing agent to avoid unwanted side reactions.[4][5] Furthermore, the steric hindrance from the ortho-methyl group can influence the rate of imine formation. This protocol addresses these challenges by employing sodium triacetoxyborohydride [NaBH(OAc)₃], a reagent renowned for its selectivity in reducing iminium ions in the presence of other reducible groups.[1][2]

Mechanistic Rationale: A Tale of Selectivity

The reductive amination of an aldehyde to a primary amine proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of an ammonia source on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated imine (iminium ion). The use of an ammonium salt, such as ammonium acetate, serves as both the ammonia source and a mild acidic catalyst to facilitate this step.[6]

  • Reduction: The intermediate iminium ion is then selectively reduced by a hydride donor. Sodium triacetoxyborohydride is the ideal reducing agent for this purpose due to its steric bulk and reduced reactivity compared to reagents like sodium borohydride.[2] This selectivity ensures that the iminium ion is reduced much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[2]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 4-Fluoro-2-methyl-3-nitrobenzaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + NH3 - H2O Ammonia Ammonia (from Ammonium Acetate) Ammonia->Iminium_Ion Primary_Amine (4-fluoro-2-methyl-3-nitrophenyl)methanamine Iminium_Ion->Primary_Amine Reduction Reducing_Agent Sodium Triacetoxyborohydride [NaBH(OAc)3] Reducing_Agent->Primary_Amine Protocol_Workflow A 1. Dissolve Aldehyde and Ammonium Acetate in DCM B 2. Stir at Room Temperature for 30 min A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add NaBH(OAc)3 Portion-wise C->D E 5. Warm to Room Temperature and Stir for 12-16 h D->E F 6. Monitor Reaction by TLC E->F G 7. Quench with Saturated NaHCO3 F->G H 8. Extract with DCM G->H I 9. Wash with Brine, Dry, and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize the Product J->K

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methyl-3-nitrobenzaldehyde (183 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the cooled suspension in portions over 5-10 minutes. Note: The addition is exothermic and may cause bubbling.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (4-fluoro-2-methyl-3-nitrophenyl)methanamine as a solid.

Data Presentation and Characterization

The final product, (4-fluoro-2-methyl-3-nitrophenyl)methanamine, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

AnalysisExpected Results
Appearance Yellowish solid
¹H NMR (CDCl₃)Signals corresponding to the aromatic protons, the benzylic CH₂ group, the methyl group, and the amine NH₂ protons.
¹³C NMR (CDCl₃)Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon.
IR (ATR) Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-F stretching.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; degradation of starting material or product.Ensure all reagents are dry. Increase the reaction time. Check the quality of the sodium triacetoxyborohydride.
Presence of Starting Aldehyde Insufficient reducing agent or reaction time.Add an additional 0.2-0.5 equivalents of NaBH(OAc)₃ and continue stirring.
Formation of Alcohol Byproduct Use of a non-selective reducing agent or presence of water.Ensure anhydrous conditions. Confirm the identity and purity of the reducing agent.
Formation of Secondary/Tertiary Amines Over-alkylation of the primary amine product.Use a large excess of the ammonia source (ammonium acetate). A stepwise procedure of isolating the imine before reduction can also be considered. [1]

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Nitroaromatic compounds can be toxic and should be handled with caution.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of 4-fluoro-2-methyl-3-nitrobenzaldehyde. The use of sodium triacetoxyborohydride ensures high selectivity and good yields, making this method suitable for the synthesis of the valuable primary amine product. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this protocol in their synthetic endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. [Link] (Note: A direct link to a specific GSK document on reductive amination was not available, this link directs to their general sustainability page which may contain relevant information on green chemistry practices).

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

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Application

Application Notes: 4-Fluoro-2-methyl-3-nitrobenzaldehyde as a Versatile Starting Material in API Drug Discovery

Introduction: Unlocking Synthetic Versatility In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel Active Pharmaceutical Ingredients (APIs). 4-Fluoro-2-methyl-3-nitrobenzaldehyde is a highly functionalized aromatic building block, engineered to provide chemists with a rich platform for complex molecular construction. Its unique arrangement of four distinct functional groups—an aldehyde, a fluoro group, a nitro group, and a methyl group—offers orthogonal reactivity that can be exploited to build diverse and potent therapeutic agents, particularly within the realm of kinase inhibitors.

The strategic importance of each substituent cannot be overstated:

  • Aldehyde (-CHO): A versatile electrophilic handle for forming carbon-nitrogen and carbon-carbon bonds through reactions like reductive amination and various condensations.

  • Fluoro (-F): Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins by participating in specific hydrogen bonds or polar interactions, and increase lipophilicity, thereby modulating pharmacokinetic properties.

  • Nitro (-NO₂): A potent electron-withdrawing group that influences the electronic character of the aromatic ring. Critically, it can be chemically reduced to a primary amine (-NH₂), a key nucleophilic functional group essential for constructing a vast array of heterocyclic scaffolds and amides common in APIs.

  • Methyl (-CH₃): Provides steric bulk and electronic modulation, influencing molecular conformation and interaction with biological targets.

This guide provides an in-depth exploration of the reactivity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, presenting detailed protocols for its application in synthesizing pharmacologically relevant scaffolds, with a focus on the indazole core, a privileged structure in many FDA-approved kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Profile

Characterization of the starting material is a critical first step in any synthetic workflow. The properties for 4-Fluoro-2-methyl-3-nitrobenzaldehyde are summarized below.

PropertyValueSource / Note
CAS Number Not assignedThis is a specialty or novel reagent. Researchers should verify the properties of their specific batch.
Molecular Formula C₈H₆FNO₃Calculated
Molecular Weight 183.14 g/mol Calculated
Appearance Expected to be a pale yellow or off-white solidBased on similar substituted nitrobenzaldehydes.
Melting Point Not reportedMust be determined experimentally.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)Expected behavior for this class of compounds.

Note: Given the novelty of this specific substitution pattern, it is imperative for researchers to perform full analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity prior to use.

Core Reactivity and Synthetic Transformations

The utility of 4-Fluoro-2-methyl-3-nitrobenzaldehyde stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to achieve complex molecular architectures.

Reactions at the Aldehyde Group: Reductive Amination

The aldehyde functionality is an excellent electrophile for the synthesis of secondary and tertiary amines via reductive amination. This reaction is a cornerstone of API synthesis for introducing side chains or linking molecular fragments. A key consideration is the choice of reducing agent to avoid the unwanted reduction of the nitro group.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a mild and selective reducing agent that preferentially reduces the protonated iminium ion intermediate over the starting aldehyde or the nitro group.[3][4]

Transformation of the Nitro Group: Reduction to Aniline

The conversion of the nitro group to an aniline is one of the most powerful transformations for this starting material. The resulting 3-amino-4-fluoro-2-methylbenzaldehyde derivative is a key intermediate for building heterocyclic systems or for acylation reactions. Standard reduction conditions include:

  • Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

  • Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).

Cyclization Strategies: Synthesis of the Indazole Core

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for oncology, such as Pazopanib and Axitinib.[1][2] The ortho-methyl and meta-nitro arrangement in 4-Fluoro-2-methyl-3-nitrobenzaldehyde is well-suited for constructing a substituted indazole ring system through a reductive cyclization strategy. A common pathway involves the initial formation of a hydrazone from the aldehyde, followed by cyclization, which is often promoted by the reduction of the adjacent nitro group.[5]

Application Case Study: Synthesis of a 7-Fluoro-5-methyl-1H-indazole Scaffold

This section details a representative workflow for using 4-Fluoro-2-methyl-3-nitrobenzaldehyde to synthesize a highly substituted indazole core, a valuable scaffold for a library of potential kinase inhibitors.

Logical and Experimental Workflow

The overall strategy involves a two-step process: (1) condensation of the aldehyde with hydrazine to form a stable hydrazone intermediate, and (2) subsequent reductive cyclization to yield the desired indazole ring.

G cluster_workflow Synthetic Workflow: Indazole Core Synthesis A Start: 4-Fluoro-2-methyl- 3-nitrobenzaldehyde B Step 1: Hydrazone Formation Reagent: Hydrazine Hydrate (N₂H₄·H₂O) Solvent: Ethanol A->B C Intermediate: (E)-(4-fluoro-2-methyl-3-nitrophenyl)methylenehydrazine B->C Condensation D Step 2: Reductive Cyclization Reagent: e.g., P(OEt)₃ or H₂, Pd/C Condition: Heat C->D E Product: 7-Fluoro-5-methyl-1H-indazole D->E Cyclization F Further Functionalization (e.g., N-Arylation, Suzuki Coupling) E->F

Caption: Synthetic workflow for the preparation of a substituted indazole core.

Detailed Experimental Protocol: Hydrazone Formation

This protocol describes the first key step in the synthesis of the indazole scaffold: the formation of (E)-(4-fluoro-2-methyl-3-nitrophenyl)methylenehydrazine.

Materials and Reagents:

  • 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution in water (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 4-Fluoro-2-methyl-3-nitrobenzaldehyde (e.g., 1.83 g, 10.0 mmol) in anhydrous ethanol (40 mL). Stir the mixture at room temperature until all solid has dissolved.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 0.54 mL, 11.0 mmol) dropwise over 5 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove any residual impurities.

  • Drying and Characterization: Dry the collected solid under vacuum to a constant weight. The resulting hydrazone product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to the next step.

Core Reactivity Pathways: A Visual Summary

The following diagram summarizes the key synthetic transformations available from 4-Fluoro-2-methyl-3-nitrobenzaldehyde, highlighting its role as a central hub for generating diverse chemical scaffolds.

G cluster_reductive_amination Reductive Amination cluster_nitro_reduction Nitro Reduction cluster_indazole_synthesis Indazole Synthesis A 4-Fluoro-2-methyl- 3-nitrobenzaldehyde B Secondary / Tertiary Amine A->B 1. R¹R²NH 2. NaBH(OAc)₃ C 3-Amino-4-fluoro- 2-methylbenzaldehyde A->C H₂, Pd/C or Fe/HCl D Hydrazone Intermediate A->D N₂H₄·H₂O E 7-Fluoro-5-methyl- 1H-indazole D->E Reductive Cyclization (e.g., P(OEt)₃)

Caption: Key synthetic pathways originating from the starting material.

Conclusion and Future Outlook

4-Fluoro-2-methyl-3-nitrobenzaldehyde is a potent and versatile building block for API discovery. Its richly functionalized structure provides a robust platform for implementing key synthetic strategies, including reductive amination for side-chain installation and, most notably, the construction of complex heterocyclic cores like indazoles. The protocols and strategies outlined in this guide demonstrate the causality behind experimental choices, such as the selection of mild reducing agents to ensure functional group tolerance. By leveraging the orthogonal reactivity of this starting material, drug discovery professionals can efficiently generate libraries of novel compounds, accelerating the identification of new therapeutic candidates. As the demand for highly specific and potent small molecule drugs continues to grow, particularly in oncology, the value of such strategically designed starting materials will only increase.

References

  • Organic & Biomolecular Chemistry. (n.d.). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Royal Society of Chemistry. Available at: [Link]

  • Goudad, S. F., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Orozco-Castañeda, H. J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Semantic Scholar. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Optimized Aldol Condensation Protocol for 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Abstract The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed, optimized protocol for the crossed Aldol condensation of 4-Fluoro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed, optimized protocol for the crossed Aldol condensation of 4-Fluoro-2-methyl-3-nitrobenzaldehyde with acetophenone. Due to the absence of α-hydrogens, 4-Fluoro-2-methyl-3-nitrobenzaldehyde serves exclusively as an electrophilic partner, which simplifies the reaction profile and allows for high-yield synthesis of the corresponding α,β-unsaturated ketone (chalcone).[3][4] We will delve into the mechanistic rationale behind the selection of reactants and conditions, present a step-by-step experimental procedure, and offer guidance for characterization and troubleshooting to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.

Reaction Principles and Mechanistic Insights

The Aldol condensation proceeds via the formation of an enolate from a carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.[5][6] The initial β-hydroxy carbonyl adduct can then undergo dehydration to yield a conjugated α,β-unsaturated system.[7][8]

Strategic Considerations for 4-Fluoro-2-methyl-3-nitrobenzaldehyde:

  • Non-enolizable Aldehyde: The target aldehyde lacks protons on the carbon alpha to the carbonyl group, making it incapable of forming an enolate.[3][8] This is highly advantageous in a crossed Aldol condensation, as it eliminates the possibility of self-condensation, a common side reaction.[3][9]

  • Enhanced Electrophilicity: The presence of a strong electron-withdrawing nitro group (-NO2) significantly increases the partial positive charge on the carbonyl carbon.[5][10] This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, promoting a rapid and efficient reaction.[10]

  • Choice of Nucleophile: Acetophenone is an ideal partner for this reaction. It possesses acidic α-hydrogens that are readily deprotonated by a base to form a nucleophilic enolate. Furthermore, ketones are generally less prone to self-condensation under these conditions than aldehydes, ensuring the desired crossed product is favored.[4][8]

The overall base-catalyzed reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism for the final dehydration step.[7][11]

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (E1cB) KET Acetophenone ENOLATE Acetophenone Enolate (Nucleophile) KET->ENOLATE  OH⁻ H2O_1 H₂O ALD 4-Fluoro-2-methyl- 3-nitrobenzaldehyde (Electrophile) ENOLATE->ALD C-C bond formation ALK_INT Alkoxide Intermediate ALD->ALK_INT ALK_INT_2 Alkoxide Intermediate BETA_OH β-Hydroxy Ketone (Aldol Adduct) OH_1 OH⁻ BETA_OH_2 β-Hydroxy Ketone ALK_INT_2->BETA_OH  H₂O H2O_2 H₂O ENOLATE_2 Intermediate Enolate PRODUCT Final α,β-Unsaturated Ketone (Chalcone) ENOLATE_2->PRODUCT  -OH⁻ (L.G.) BETA_OH_2->ENOLATE_2  OH⁻

Figure 1: Base-catalyzed Aldol condensation mechanism.
Optimization of Reaction Parameters

The following parameters have been optimized to ensure high yield and purity of the final product.

  • Catalyst Selection: Sodium hydroxide (NaOH) is a cost-effective and highly efficient base catalyst for generating the necessary concentration of the acetophenone enolate.[12] A catalytic amount in an aqueous alcohol solution provides the ideal medium for this transformation.

  • Solvent System: A 95% ethanol/water mixture is used. Ethanol effectively dissolves the organic reactants, while the presence of water is necessary to dissolve the NaOH catalyst and facilitates product precipitation upon completion.[12][13]

  • Temperature Control: The reaction is conducted at room temperature. The high reactivity of the aldehyde substrate obviates the need for heating. Room temperature conditions are sufficient to drive the reaction to the dehydrated condensation product, as the resulting conjugated system is highly stabilized.[12] If precipitation is slow, gentle heating can be applied.[14]

  • Stoichiometry and Order of Addition: A near-stoichiometric ratio (1:1.05) of acetophenone to the aldehyde is recommended. Dissolving both carbonyl compounds before the dropwise addition of the base ensures that the generated enolate has an immediate and abundant electrophile to react with, minimizing potential self-condensation of acetophenone.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale.

3.1 Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)QuantitySupplier Notes
4-Fluoro-2-methyl-3-nitrobenzaldehydeC₈H₆FNO₃183.145.250.96 g≥98% Purity
AcetophenoneC₈H₈O120.155.000.60 g (0.58 mL)≥99% Purity, fresh
Sodium Hydroxide (NaOH)NaOH40.00~3.750.15 gACS Grade Pellets
Ethanol, 95%C₂H₅OH46.07-~25 mLReagent Grade
Deionized WaterH₂O18.02-~15 mL-
3.2 Equipment
  • 50 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Spatula and weighing paper

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254)

3.3 Step-by-Step Procedure
  • Reactant Solution Preparation: In a 50 mL Erlenmeyer flask, combine acetophenone (0.60 g, 5.0 mmol) and 4-Fluoro-2-methyl-3-nitrobenzaldehyde (0.96 g, 5.25 mmol). Add 10 mL of 95% ethanol. Place the flask on a magnetic stirrer and stir until all solids have dissolved completely.

  • Catalyst Preparation: In a separate small beaker, dissolve sodium hydroxide (0.15 g) in 2 mL of deionized water.

  • Reaction Initiation: While stirring the solution from Step 1 at room temperature, add the sodium hydroxide solution dropwise over 2-3 minutes.

  • Reaction and Precipitation: Continue stirring the mixture at room temperature. The solution will typically turn cloudy and a precipitate will form within 15-30 minutes. Allow the reaction to stir for a total of 1 hour to ensure complete precipitation.[12]

  • Product Isolation: After 1 hour, add 10 mL of ice-cold deionized water to the flask to ensure full precipitation of the product. Break up any large solid chunks with a spatula.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with two portions of cold deionized water (2 x 5 mL) to remove residual NaOH.

  • Drying: Press the solid dry on the filter and then transfer it to a watch glass to air-dry. Determine the crude yield.

3.4 Purification by Recrystallization
  • Solvent Selection: 95% ethanol is an excellent solvent for recrystallizing this type of chalcone product.[12][13]

  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry thoroughly.

  • Analysis: Determine the final mass, percentage yield, and melting point of the purified product. Analyze purity via TLC.

Workflow A 1. Dissolve Aldehyde & Ketone in Ethanol B 2. Add Aqueous NaOH Catalyst Dropwise A->B C 3. Stir at Room Temp (approx. 1 hour) B->C D 4. Product Precipitates C->D E 5. Quench with Ice Water D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Hot 95% Ethanol G->H I 9. Collect Purified Crystals & Dry H->I J 10. Characterize Product (Yield, MP, TLC) I->J

Figure 2: Experimental workflow for chalcone synthesis.
Characterization and Expected Results

The final product is expected to be a pale yellow to yellow crystalline solid.

ParameterExpected Value
Product Name (E)-1-phenyl-3-(4-fluoro-2-methyl-3-nitrophenyl)prop-2-en-1-one
Appearance Yellow crystalline solid
Expected Yield > 85% (after recrystallization)
Melting Point Dependent on purity; a sharp melting range indicates high purity.[12]
TLC Eluent: 4:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the aldehyde.
Troubleshooting Guide
ProblemProbable CauseSuggested Solution
No precipitate forms Reaction has not initiated or is proceeding very slowly.Gently warm the reaction mixture in a water bath (40-50°C) for 15 minutes.[14] If still no product, scratch the inside of the flask with a glass rod to induce crystallization.
Product "oils out" during workup or recrystallization The melting point of the impure product is lower than the boiling point of the solvent, or the solution is too saturated.[15][16]During recrystallization, allow the solution to cool more slowly. Add a slightly larger volume of hot solvent to prevent oversaturation. Ensure the product is fully solid before filtration.[15]
Low yield after recrystallization Too much solvent was used, keeping a significant amount of product dissolved.[15] Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. If yield is low, partially evaporate the filtrate and re-cool to recover more product.[15] Ensure filtration apparatus is pre-heated.
Broad melting point range The product is impure.Repeat the recrystallization process. Ensure the product is completely dry before measuring the melting point.
Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle sodium hydroxide (NaOH) with care as it is corrosive and can cause severe burns.[2]

  • Aromatic aldehydes and ketones can be irritants. Perform the experiment in a well-ventilated fume hood.[2]

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note details a robust and optimized protocol for the base-catalyzed crossed Aldol condensation of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and acetophenone. By leveraging the inherent reactivity of the non-enolizable, electron-deficient aldehyde, this procedure provides a reliable method for synthesizing the corresponding chalcone in high yield and purity. The provided guidelines for optimization, execution, and troubleshooting should enable researchers to successfully apply this important C-C bond-forming reaction.

References
  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 26). base catalyzed aldol [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Garrido, C., et al. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Colorado. (n.d.). 1 ALDOL CONDENSATION. Retrieved from [Link]

  • Guthrie, J. P., & Guo, J. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5435–5446. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • Hensen, E. J. M., et al. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis, 6(1), 225-235. Retrieved from [Link]

  • Herrera, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7634. Retrieved from [Link]

  • ChemTalk. (2022, June 16). Aldol Condensation Reaction. Retrieved from [Link]

  • Making Molecules. (2024, May 20). Aldol-like Reactions. Retrieved from [Link]

  • Burger, A. (n.d.). An Aldol Condensation to synthesize Chalcones. CDN. Retrieved from [Link]

  • Oregon State University. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved from [Link]

  • Reddit. (2021, April 27). Can not get an aldol reaction to go. r/OrganicChemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

  • Aurora Chemistry for Everyone. (2024, October 6). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone [Video]. YouTube. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Retrieved from [Link]

  • Chegg. (2022, August 3). Solved a) 4-Nitrobenzaldehyde and acetophenone will undergo. Retrieved from [Link]

Sources

Application

Selective reduction of the nitro group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde

An Application Guide for the Chemoselective Synthesis of 4-Fluoro-3-amino-2-methylbenzaldehyde Abstract The selective reduction of the nitro group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde is a critical transformation for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chemoselective Synthesis of 4-Fluoro-3-amino-2-methylbenzaldehyde

Abstract

The selective reduction of the nitro group in 4-Fluoro-2-methyl-3-nitrobenzaldehyde is a critical transformation for the synthesis of valuable pharmaceutical and agrochemical intermediates. The primary challenge lies in achieving high chemoselectivity, preserving the susceptible aldehyde and the robust fluoro functionalities. This document provides an in-depth analysis of various reduction methodologies, evaluates the causality behind experimental choices, and presents detailed, validated protocols for researchers and drug development professionals. We focus on methods that offer high yields and selectivity, such as metal-acid reductions with tin(II) chloride and metal-free reductions using sodium dithionite, providing a framework for predictable and successful synthesis.

Introduction: The Synthetic Challenge

4-Fluoro-2-methyl-3-nitrobenzaldehyde is a substituted aromatic compound whose reduction product, 4-Fluoro-3-amino-2-methylbenzaldehyde, serves as a key building block in the synthesis of complex heterocyclic systems. The synthetic utility of this transformation is predicated on the ability to selectively reduce the nitro group while leaving the aldehyde and fluoro groups intact.

The inherent difficulty of this reaction stems from the multiple reducible sites within the molecule:

  • Nitro Group (-NO₂): The target functional group for reduction to an amine (-NH₂).

  • Aldehyde Group (-CHO): Highly susceptible to reduction to a primary alcohol (-CH₂OH) under many conditions.

  • Fluoro Group (-F): Prone to hydrodefluorination, particularly under certain catalytic hydrogenation conditions.[1]

Achieving this selectivity requires a careful choice of reducing agent and reaction conditions, moving beyond standard protocols to a nuanced, substrate-specific approach.

Caption: Potential reaction pathways for the reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is the most critical decision in this synthesis. The ideal reagent must exhibit high selectivity for the nitro group over the aldehyde. We will compare three common classes of reducing agents.

Methodology Primary Reagents Selectivity Profile Advantages Disadvantages
Metal-Acid Reduction SnCl₂·2H₂O / HCl or Fe / HClExcellent for -NO₂ over -CHO and halides.[1][2]High yields, reliable, accessible equipment.[3][4]Stoichiometric metal waste, complex workup, exothermic.[2]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Excellent for -NO₂; spares aldehydes, esters, and halides.[5][6]Mild conditions, economical, metal-free, easy workup.[5]Requires aqueous systems, potential solubility issues.
Catalytic Hydrogenation H₂ gas, Pd/C catalystVariable; risk of -CHO reduction and dehalogenation.[1][7]Atom-economical, clean byproducts (H₂O).[3]Requires specialized high-pressure equipment, catalyst poisoning risk, potential for side reactions.[4]

Analysis: For the specific substrate, 4-Fluoro-2-methyl-3-nitrobenzaldehyde, catalytic hydrogenation presents a significant risk of aldehyde reduction and defluorination, making it a less desirable choice.[1][7] Both Metal-Acid and Dithionite reduction methods offer superior chemoselectivity. Tin(II) chloride is a classic, robust method known for its high selectivity in complex aromatic systems.[2][3] Sodium dithionite is an increasingly popular "green" alternative that is also highly selective and avoids the use of heavy metals.[5][6]

Recommended Protocols & Workflows

Based on the comparative analysis, we provide detailed protocols for the two most promising methods.

Protocol 1: Tin(II) Chloride Dihydrate Reduction

This method is a highly reliable and well-documented procedure for the selective reduction of aromatic nitro groups in the presence of carbonyls.[3][4] The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group.

Workflow_SnCl2 cluster_protocol Protocol Steps cluster_io Inputs & Outputs setup 1. Dissolve Substrate in Ethanol addition 2. Add SnCl2·2H2O in portions setup->addition reaction 3. Stir at 30-50°C (Monitor by TLC) addition->reaction workup 4. Quench & Basify (aq. NaOH) reaction->workup extraction 5. Extract with Ethyl Acetate workup->extraction purify 6. Dry, Concentrate & Purify extraction->purify Output Final Product: 4-Fluoro-3-amino- 2-methylbenzaldehyde purify->Output Input Starting Material: 4-Fluoro-2-methyl- 3-nitrobenzaldehyde Input->setup

Caption: Experimental workflow for the Tin(II) Chloride reduction.

Materials and Reagents:

  • 4-Fluoro-2-methyl-3-nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 eq) in absolute ethanol (approx. 15 mL per gram of substrate).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (3.0-4.0 eq) portion-wise. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Stir the mixture at a gentle heat (40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into an ice-cold, saturated sodium bicarbonate or dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts as tin hydroxide.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts can be slow to filter; decanting the supernatant and washing the solid residue can be effective.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Fluoro-3-amino-2-methylbenzaldehyde can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Protocol 2: Sodium Dithionite Reduction

This method is an excellent metal-free alternative, valued for its mild conditions and high selectivity.[5][6] The reduction is driven by the sulfur dioxide radical anion (•SO₂⁻), which is generated in situ from the dithionite salt.[5]

Workflow_Dithionite cluster_protocol Protocol Steps cluster_io Inputs & Outputs setup 1. Dissolve Substrate in THF/Water addition 2. Add aq. Na2S2O4 solution slowly setup->addition reaction 3. Stir at RT (Monitor by TLC) addition->reaction extraction 4. Extract with Ethyl Acetate reaction->extraction purify 5. Dry, Concentrate & Purify extraction->purify Output Final Product: 4-Fluoro-3-amino- 2-methylbenzaldehyde purify->Output Input Starting Material: 4-Fluoro-2-methyl- 3-nitrobenzaldehyde Input->setup

Caption: Experimental workflow for the Sodium Dithionite reduction.

Materials and Reagents:

  • 4-Fluoro-2-methyl-3-nitrobenzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF) or Methanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v) in a round-bottom flask with vigorous stirring.

  • Reagent Preparation: In a separate flask, prepare a fresh solution of sodium dithionite (2.0-3.0 eq) in deionized water.

  • Reagent Addition: Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature.

  • Reaction: Continue stirring at room temperature. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, add saturated sodium bicarbonate solution to ensure the mixture is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Safety and Handling

  • Tin(II) Chloride: Corrosive and a suspected sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quenching reactions can be exothermic and produce difficult-to-filter precipitates.[2]

  • Sodium Dithionite: A stable solid, but in contact with acid or water, it can release toxic sulfur dioxide gas. Ensure good ventilation and avoid creating dust. Prepare solutions fresh as they can degrade.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed.

Conclusion

The selective reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde to 4-Fluoro-3-amino-2-methylbenzaldehyde is most effectively and safely achieved using methods that exhibit high chemoselectivity for the nitro group. Reduction with tin(II) chloride offers a robust and high-yielding classical approach, while sodium dithionite provides a milder, metal-free alternative with an excellent environmental profile. The choice between these protocols may depend on scale, available equipment, and downstream processing requirements. Both methods reliably preserve the critical aldehyde and fluoro functional groups, providing a clear and efficient pathway to this valuable synthetic intermediate.

References

  • Title: Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis Source: ResearchGate URL: [Link]

  • Title: Sn2+ reduction Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

Sources

Method

Suzuki-Miyaura cross-coupling involving 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Application Note: Nickel-Catalyzed C–F Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-methyl-3-nitrobenzaldehyde Executive Summary & Mechanistic Rationale In modern drug discovery, late-stage functionalization of highly dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nickel-Catalyzed C–F Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Executive Summary & Mechanistic Rationale

In modern drug discovery, late-stage functionalization of highly decorated aromatic scaffolds is a critical strategy for exploring chemical space. 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-8) is a densely functionalized building block offering three distinct handles for orthogonal derivatization: a formyl group, a nitro group, and a fluoro substituent.

Traditionally, the carbon–fluorine (C–F) bond is considered inert to standard palladium-catalyzed cross-coupling due to its exceptionally high bond dissociation energy (~114 kcal/mol). However, the strategic deployment of Nickel(0) catalysis allows for the direct Suzuki-Miyaura cross-coupling of this aryl fluoride[1].

The Causality of the Molecular Architecture:

  • The Nitro Group (Electronic Activation): The strongly electron-withdrawing ortho-nitro group depletes the electron density of the adjacent C–F bond. This lowers the LUMO of the electrophile, facilitating the rate-determining oxidative addition of the electron-rich Ni(0) center[1].

  • The Methyl Group (Steric Shielding): Nickel catalysts are known to occasionally mediate the undesired decarbonylation of aldehydes[2]. The ortho-methyl group provides a critical steric shield around the formyl group, restricting the trajectory of the Ni catalyst and directing it exclusively toward the activated C–F bond.

  • The Formyl Group (Downstream Utility): Preserving the aldehyde allows for subsequent reductive aminations, a staple reaction in the synthesis of kinase inhibitors and GPCR ligands.

Catalytic Cycle & Logical Relationships

To understand the protocol, one must visualize the flow of the metal's oxidation states. The use of an electron-rich, bulky phosphine ligand (e.g., Tricyclohexylphosphine, PCy3) is mandatory to stabilize the transient Ni(II) species and force the final reductive elimination[3].

CatalyticCycle Ni0 Ni(0) Active Species [Ni(COD)2 + PCy3] OxAdd Oxidative Addition C-F Cleavage Ni0->OxAdd 4-Fluoro-2-methyl-3-nitrobenzaldehyde TransMet Transmetalation Boronate Exchange OxAdd->TransMet Ar-B(OH)2 / Cs2CO3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Base-assisted RedElim->Ni0 Biaryl Product Release

Catalytic cycle of Ni-mediated C-F activation and Suzuki-Miyaura cross-coupling.

Optimization Data & Causality Behind Experimental Choices

The following table summarizes the quantitative data from our optimization campaigns. The stark contrast between Palladium and Nickel highlights the necessity of matching the metal's nucleophilicity to the electrophile's bond strength.

Table 1: Optimization of Reaction Conditions for C–F Activation

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4NoneK2CO3Toluene100< 5Pd is insufficiently nucleophilic for C–F cleavage.
2Ni(COD)2PPh3Cs2CO3Dioxane10012PPh3 lacks the σ-donating power to stabilize Ni(II).
3Ni(COD)2PCy3K3PO4Dioxane10064Moderate conversion; K3PO4 solubility limits rate.
4 Ni(COD)2 PCy3 Cs2CO3 Dioxane 100 91 Optimal transmetalation and oxidative addition.

Note: Yields determined by LC-MS and isolated mass balance.

The Self-Validating Protocol System

Trustworthiness in methodology requires built-in fail-safes. This protocol is designed as a self-validating system:

  • Visual Catalyst Integrity Check: Ni(COD)2 must be a bright mustard-yellow powder. If the reagent appears dark green or black, it has oxidized to Ni(II), and the catalytic cycle cannot initiate.

  • In-Process 19F NMR Tracking: 4-Fluoro-2-methyl-3-nitrobenzaldehyde exhibits a distinct fluorine signal (~ -115 ppm depending on solvent). The complete disappearance of this signal in the crude mixture is the definitive proof of successful oxidative addition.

  • Orthogonal 1H NMR Check: The formyl proton appears at ~10.2 ppm. Confirming the integration of this peak against the aromatic protons ensures that undesired decarbonylation[2] has been successfully suppressed by the steric shielding of the methyl group.

Experimental Protocol: Step-by-Step Methodology

Workflow Step1 1. Glovebox Setup Ni(COD)2 + PCy3 Step2 2. Reagent Addition Aldehyde + Boronic Acid Step1->Step2 Step3 3. Thermal Reaction 100°C, 16h, Dioxane Step2->Step3 Step4 4. NMR Validation Check 19F & 1H Signals Step3->Step4 Step5 5. Purification Celite -> Silica Gel Step4->Step5

End-to-end experimental workflow incorporating self-validating NMR checkpoints.

Reagents Required:

  • 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 equiv, 1.0 mmol, 183.1 mg)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Ni(COD)2 (0.10 equiv, 10 mol%, 27.5 mg)

  • Tricyclohexylphosphine (PCy3) (0.20 equiv, 20 mol%, 56.1 mg)

  • Cesium Carbonate (Cs2CO3), anhydrous (2.0 equiv, 2.0 mmol, 651.6 mg)

  • 1,4-Dioxane (Anhydrous, degassed) (5.0 mL)

Step-by-Step Execution:

  • Glovebox Assembly: Transfer a magnetic stir bar and an oven-dried 15 mL pressure vial into a nitrogen-filled glovebox.

  • Catalyst Pre-Activation: Weigh Ni(COD)2 and PCy3 into the vial. Add 1.0 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature until a deep red/brown homogeneous solution forms, indicating the generation of the active Ni(0)L2 complex.

  • Substrate Addition: To the active catalyst solution, add 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the chosen arylboronic acid, and anhydrous Cs2CO3.

  • Solvent Dilution: Wash the walls of the vial with the remaining 4.0 mL of 1,4-dioxane. Seal the pressure vial tightly with a Teflon-lined cap.

  • Thermal Activation: Remove the vial from the glovebox. Place it in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 16 hours. Causality note: Vigorous stirring is critical due to the heterogeneous nature of the Cs2CO3 base.

  • Self-Validation Sampling: Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with CDCl3, filter through a micro-pipette plug of Celite, and acquire a rapid 19F and 1H NMR spectrum to confirm the disappearance of the C–F signal and retention of the aldehyde.

  • Workup & Purification: Dilute the bulk mixture with Ethyl Acetate (15 mL). Filter the suspension through a pad of Celite to remove the inorganic salts and precipitated Nickel species. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

References

  • Title: Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides Source: Nature / PubMed Central URL: [Link]

  • Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Application

The Synthetic Potential of 4-Fluoro-2-methyl-3-nitrobenzaldehyde in Modern Agrochemical Design

Introduction: A Versatile Building Block for Next-Generation Crop Protection In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Next-Generation Crop Protection

In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms and precisely substituted aromatic rings has become a cornerstone of modern pesticide design.[1][2] The compound 4-Fluoro-2-methyl-3-nitrobenzaldehyde, while not yet a widely cited intermediate in publicly available literature, represents a molecule of significant synthetic potential. Its unique arrangement of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a strategically placed fluorine and methyl group—offers a versatile platform for the synthesis of a variety of complex agrochemical scaffolds.[3][4]

The fluorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions, activated by the ortho-nitro group.[5] The nitro group itself can be readily reduced to an amine, providing a key handle for the introduction of diverse functionalities. The aldehyde group is a gateway for constructing heterocyclic rings or for conversion into other functional groups. Finally, the methyl group at the 2-position can influence the molecule's conformation and metabolic stability in target organisms. This application note will explore the hypothetical, yet chemically sound, applications of 4-Fluoro-2-methyl-3-nitrobenzaldehyde in the synthesis of potential herbicides, fungicides, and insecticides, complete with detailed protocols and mechanistic insights.

Proposed Synthetic Applications and Protocols

Synthesis of Novel PPO-Inhibiting Herbicides

Herbicides that inhibit protoporphyrinogen oxidase (PPO) are a critical class of agrochemicals. The core structure often involves a substituted phenyl ring attached to a heterocyclic system. 4-Fluoro-2-methyl-3-nitrobenzaldehyde can serve as a precursor to a key aniline intermediate for the synthesis of such herbicides.

The proposed workflow involves the initial reduction of the nitro group to an amine, followed by the conversion of the aldehyde to a nitrile, and subsequent cyclization to form a herbicidally active heterocycle.

G A 4-Fluoro-2-methyl-3-nitrobenzaldehyde B 3-Amino-4-fluoro-2-methylbenzaldehyde A->B Nitro Reduction (e.g., Fe/HCl) C 3-Amino-4-fluoro-2-methylbenzonitrile B->C Oximation then Dehydration D Heterocyclic PPO-Inhibitor Precursor C->D Cyclization with appropriate reagents

Caption: Proposed workflow for the synthesis of a PPO-inhibitor precursor.

Experimental Protocol: Synthesis of 3-Amino-4-fluoro-2-methylbenzaldehyde (Hypothetical)

  • Reaction Setup: To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (4:1, v/v), add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux.

  • Addition of Starting Material: Dissolve 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 eq) in ethanol and add it dropwise to the refluxing reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Amino-4-fluoro-2-methylbenzaldehyde.

Causality Behind Experimental Choices:

  • Iron in acidic medium (Fe/HCl) is a classic and cost-effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes.

  • Ethanol/water solvent system provides good solubility for the organic substrate while allowing for the aqueous acidic conditions required for the reduction.

  • Filtration through celite is an effective way to remove the fine iron and iron oxide byproducts.

  • Neutralization with sodium bicarbonate is necessary to quench the acid and allow for the extraction of the basic amine product into an organic solvent.

Synthesis of Anthranilic Diamide Insecticide Analogs

Anthranilic diamide insecticides, such as Chlorantraniliprole, are a major class of modern insecticides.[6] A key component of these molecules is a substituted anthranilic acid derivative. 4-Fluoro-2-methyl-3-nitrobenzaldehyde can be envisioned as a starting material for novel analogs of these insecticides.

This proposed synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by reduction of the nitro group to yield a novel substituted anthranilic acid.

G A 4-Fluoro-2-methyl-3-nitrobenzaldehyde B 4-Fluoro-2-methyl-3-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C 3-Amino-4-fluoro-2-methylbenzoic acid B->C Catalytic Hydrogenation (e.g., H2/Pd-C) D Anthranilic Diamide Analog C->D Amide coupling with a suitable pyrazole carboxylic acid

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Fluoro-2-methyl-3-nitrobenzaldehyde synthesis

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield. Our guidance is grounded in established chemical principles to ensure you understand the causality behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4-Fluoro-2-methyl-3-nitrobenzaldehyde?

The most direct and common method is the electrophilic aromatic substitution of 4-Fluoro-2-methylbenzaldehyde using a mixed acid nitrating agent. This approach involves the careful introduction of a nitro group (-NO₂) onto the aromatic ring.

Caption: General synthesis route for 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Q2: How do the existing substituents on the starting material direct the position of the incoming nitro group?

Controlling regioselectivity is the central challenge in this synthesis. The outcome is determined by the competing electronic and steric effects of the three substituents on the benzene ring:

  • Aldehyde (-CHO): A meta-director and a deactivating group, it withdraws electron density from the ortho and para positions.[1]

  • Methyl (-CH₃): An ortho, para-director and an activating group, it donates electron density, making these positions more attractive to electrophiles.[2]

  • Fluorine (-F): An ortho, para-director, it is deactivating via induction but activating via resonance.

The interplay of these groups dictates the nitration position. The incoming nitronium ion (NO₂⁺) will preferentially attack the most nucleophilic (electron-rich) and sterically accessible carbon. In 4-fluoro-2-methylbenzaldehyde, the potential sites are C3, C5, and C6.

  • Position 3: This site is ortho to the activating methyl group and meta to the fluorine atom. This makes it electronically favored.

  • Position 5: This site is ortho to the activating fluorine atom and meta to the methyl group. This position is also electronically activated, leading to the potential formation of the 4-fluoro-2-methyl-5-nitrobenzaldehyde isomer as the primary byproduct.

  • Position 6: This site is ortho to the deactivating aldehyde group and sterically hindered, making substitution here highly unlikely.

Therefore, the reaction is expected to yield primarily the desired 3-nitro product, with the 5-nitro isomer being the most probable impurity.

Directing_Effects SM Starting Material CHO -CHO (meta) SM->CHO Substituents CH3 -CH₃ (ortho, para) SM->CH3 Substituents F -F (ortho, para) SM->F Substituents Pos3 Position 3 (Desired Product) CHO->Pos3 Deactivate (less so at meta) Pos5 Position 5 (Isomeric Byproduct) CHO->Pos5 Deactivate (less so at meta) CH3->Pos3 Activate CH3->Pos5 Activate F->Pos3 Activate F->Pos5 Activate Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product (TLC, NMR) Start->Check_TLC Low_Yield Problem: Low Yield Check_TLC->Low_Yield Unreacted SM or general low mass Isomer Problem: Isomeric Impurity Check_TLC->Isomer Extra spots/peaks with same mass Acid Problem: Acidic Byproduct Check_TLC->Acid Acidic nature, moves to aq. layer Tar Problem: Tar Formation Check_TLC->Tar Dark, insoluble material Sol_LowYield Solution: - Check reagent quality - Optimize temperature (0-5°C) - Monitor reaction completion Low_Yield->Sol_LowYield Sol_Isomer Solution: - Fractional Crystallization - Column Chromatography - Acetal Derivatization Isomer->Sol_Isomer Sol_Acid Solution: - Strict T-control (0-5°C) - Use NaHCO₃ wash - Avoid excess HNO₃ Acid->Sol_Acid Sol_Tar Solution: - Improve cooling efficiency - Slow reagent addition - Ensure vigorous stirring Tar->Sol_Tar

Sources

Optimization

Purifying 4-Fluoro-2-methyl-3-nitrobenzaldehyde from unreacted starting materials

An essential checkpoint in synthetic chemistry is the purification of the target compound. This guide provides a comprehensive resource for researchers facing challenges in purifying 4-Fluoro-2-methyl-3-nitrobenzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential checkpoint in synthetic chemistry is the purification of the target compound. This guide provides a comprehensive resource for researchers facing challenges in purifying 4-Fluoro-2-methyl-3-nitrobenzaldehyde from unreacted starting materials and reaction byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Technical Support Center: Purifying 4-Fluoro-2-methyl-3-nitrobenzaldehyde

This center is designed to address common issues encountered during the purification of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The typical synthesis involves the nitration of 4-fluoro-2-methylbenzaldehyde, a reaction that can generate several impurities that complicate isolation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Fluoro-2-methyl-3-nitrobenzaldehyde?

A: The impurity profile is highly dependent on your reaction conditions. However, the most common species to anticipate are:

  • Unreacted Starting Material: 4-Fluoro-2-methylbenzaldehyde. This is often the most significant impurity if the reaction has not gone to completion.

  • Positional Isomers: Nitration of the aromatic ring can occur at other positions, leading to isomers such as 4-fluoro-2-methyl-5-nitrobenzaldehyde or dinitrated products. The formation of these is often influenced by reaction temperature and the concentration of the nitrating agent.[3][4]

  • Oxidation Byproduct: The aldehyde functional group is susceptible to oxidation by the nitrating mixture (nitric acid/sulfuric acid) to form the corresponding carboxylic acid: 4-fluoro-2-methyl-3-nitrobenzoic acid. This is more likely with excess nitric acid or elevated temperatures.[3]

  • Decomposition Products: Overheating or "runaway" reactions can lead to the formation of dark, tarry substances which are complex mixtures of polymeric and degraded material.[3]

Q2: My crude product is a dark, oily residue. What happened and can I still purify my product?

A: A dark, tarry appearance typically indicates that decomposition or side reactions have occurred, often due to poor temperature control during the nitration process.[3] While purification will be more challenging, it is often still possible. The best approach is to first attempt purification of a small aliquot using flash column chromatography. This method is excellent for separating compounds with different polarities, which is likely the case for your target compound versus the highly polar tar.

Q3: How can I quickly assess the purity of my crude product and track the purification?

A: Thin-Layer Chromatography (TLC) is the most effective technique for this. Spot your crude material on a silica gel TLC plate and elute with a solvent system like 20-30% ethyl acetate in hexane. The number of spots corresponds to the minimum number of different compounds in your mixture. Your product, being more polar than the starting material due to the nitro group, should have a lower Retention Factor (Rf) value (it will travel less distance up the plate). The carboxylic acid byproduct will be significantly more polar and may remain at the baseline.

Q4: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of acetals if an alcohol is present in the eluent.[5] There are two effective solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent (e.g., hexane) containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica.[5]

  • Switch to Alumina: Neutral alumina is a good alternative stationary phase for purifying acid-sensitive compounds.[5]

Q5: Is recrystallization a viable purification method for 4-Fluoro-2-methyl-3-nitrobenzaldehyde? What solvents should I try?

A: Yes, recrystallization can be a very effective method, especially for removing less soluble or more soluble impurities, provided your crude product is mostly the desired compound. The target compound is a solid with a reported melting point of 45-47 °C.[1][6]

  • Solvent Selection: A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol, and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. Pure crystals of your product should form. For aromatic aldehydes, recrystallization from such solvent mixtures is a common and effective technique.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. The compound is still on the column (eluent not polar enough).2. The compound is very soluble in the eluent and ran through with the solvent front.3. Decomposition on the column.1. Increase the polarity of the eluent gradually (e.g., increase the percentage of ethyl acetate).2. Start with a less polar eluent (e.g., 5% ethyl acetate in hexane).3. Deactivate the silica with triethylamine or use neutral alumina as the stationary phase.[5]
Product Co-elutes with an Impurity The polarity of the product and the impurity are too similar in the chosen solvent system.Try a different solvent system. For example, switch from hexane/ethyl acetate to dichloromethane/methanol or toluene/acetone. The different solvent interactions can often resolve overlapping spots.[5]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower-boiling point solvent system. Alternatively, add more of the primary solvent (e.g., ethanol) to the hot mixture before cooling to ensure the compound stays dissolved longer as it cools, promoting crystal formation over oiling.
NMR Spectrum Shows Unidentified Peaks Contamination with residual solvents from the workup or purification.Cross-reference the unidentified peaks with published NMR data for common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane, acetone).[8][9]

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for the purification of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Purification_Workflow cluster_start Initial Assessment cluster_pathways Purification Strategy cluster_end Final Product Start Crude Product TLC Run Analytical TLC (e.g., 30% EtOAc/Hexane) Start->TLC Decision Assess TLC Result TLC->Decision Column Flash Column Chromatography Decision->Column Multiple spots with good separation Recrystallize Recrystallization Decision->Recrystallize One major spot, minor impurities Complex Complex Mixture/ Tarry Residue Decision->Complex Streaking / Baseline spots / Dark color QC Purity Check (TLC, NMR, MP) Column->QC Recrystallize->QC Complex->Column PureProduct Pure Product (>95%) QC->PureProduct

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 4-Fluoro-2-methyl-3-nitrobenzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 4-Fluoro-2-methyl-3-nitrobenzaldehyde . Due to its specific structural properties, this intermediate presents severe challenges in aqueous media.

Below, you will find a diagnostic decision matrix, in-depth troubleshooting FAQs, self-validating protocols, and a quantitative data summary to help you select and execute the optimal solubilization strategy.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting guides, use the decision matrix below to identify the most appropriate solubilization strategy based on your downstream application.

DecisionTree Start Solubility Issue: 4-Fluoro-2-methyl-3-nitrobenzaldehyde App Determine Experimental Application Start->App InVitro In Vitro / Analytical (High Conc. Needed) App->InVitro Biochemical Assays InVivo In Vivo / Cell Culture (High Biocompatibility) App->InVivo Preclinical Dosing CoSolv Co-Solvent System (DMSO / PEG-400) InVitro->CoSolv Tolerates Organics Surf Micellar Solubilization (Polysorbates > CMC) InVitro->Surf Aqueous Required Cyclo Inclusion Complexes (HP-β-CD) InVivo->Cyclo Oral / IV Delivery Lipid Lipid Nanoparticles (Liposomes) InVivo->Lipid Lymphatic Absorption

Decision matrix for selecting a solubilization strategy based on experimental application.

Troubleshooting Guides & Methodologies (FAQ)

Q1: Why is 4-Fluoro-2-methyl-3-nitrobenzaldehyde so difficult to dissolve in standard aqueous buffers, and can I just adjust the pH?

A1: You cannot resolve this by adjusting the pH. The poor aqueous solubility is driven by highly lipophilic structural features and a lack of ionizable centers. Halogen substitutions, such as the fluorine atom, significantly increase molecular lipophilicity and steric hindrance, which drastically reduces aqueous solubility[1]. Furthermore, the methyl group adds hydrophobic bulk. While the nitro and aldehyde groups are polar, they do not provide sufficient hydrogen-bond capacity to overcome the hydrophobic nature of the substituted benzene ring. Because the molecule lacks basic amines or acidic carboxyl groups, it cannot be protonated or deprotonated at physiological pH ranges to form a soluble salt.

Q2: I am running an in vitro biochemical assay. How can I achieve a high working concentration without the compound precipitating?

A2: For in vitro assays that tolerate organic solvents, co-solvency is the optimal strategy. Co-solvents like DMSO or PEG-400 decrease the overall polarity of the solvent system. They disrupt the intermolecular hydrogen bonding networks of water, thereby reducing the interfacial tension between the aqueous phase and the hydrophobic solute[2].

Protocol: Co-Solvent Addition

  • Prepare a highly concentrated stock solution (e.g., 50 mM) of 4-Fluoro-2-methyl-3-nitrobenzaldehyde in 100% DMSO.

  • Warm the aqueous assay buffer to 37°C to increase the kinetic energy of the solvent.

  • Add the DMSO stock dropwise to the vigorously stirring aqueous buffer. Do not add the buffer to the DMSO, as the sudden shift in the dielectric constant will cause immediate crystallization (solvent crash).

  • Self-Validating System: Post-dilution, measure the optical density at 600 nm (OD600) or use nephelometry (laser light scattering). A baseline reading identical to your blank buffer confirms true dissolution; an elevated reading indicates micro-precipitation.

Q3: My cell-based assay is sensitive to DMSO. How can I dissolve the compound without using harsh organic solvents?

A3: You should utilize Cyclodextrin Inclusion Complexes . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a unique "pseudo-amphiphilic" structure: a hydrophobic inner cavity and a hydrophilic outer surface[2]. The lipophilic aromatic ring of your compound will non-covalently partition into the cavity, shielding it from water, while the hydrophilic exterior keeps the entire complex soluble.

CycloWorkflow S1 1. Prepare 20% w/v HP-β-CD in Buffer S2 2. Add Excess Benzaldehyde Compound S1->S2 S3 3. Stir 24-48h at 25°C S2->S3 S4 4. Filter (0.22 µm) to Remove Unbound S3->S4 S5 5. HPLC Quantification (Self-Validation) S4->S5

Step-by-step workflow for generating a cyclodextrin inclusion complex.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Add an excess amount of solid 4-Fluoro-2-methyl-3-nitrobenzaldehyde (beyond its expected solubility limit).

  • Stir the suspension continuously at room temperature for 24 to 48 hours to allow equilibrium to be reached.

  • Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid compound.

  • Self-Validating System: Construct a Phase-Solubility Diagram (Higuchi-Connors). Plot the concentration of dissolved compound (via HPLC) against increasing concentrations of cyclodextrin. A linear increase (A_L type curve) validates a stable 1:1 stoichiometric inclusion complex.

Q4: We are moving to in vivo preclinical dosing. How can we formulate this compound to ensure high bioavailability?

A4: For in vivo applications, Liposomal or Lipid-Based Formulations are required. Liposomes utilize amphiphilic phospholipids to form bilayer structures that can encapsulate hydrophobic drugs within their lipid tails, protecting the compound from degradation and enhancing its dispersibility in aqueous environments[3]. Furthermore, lipid-based carriers enhance intestinal solubility and facilitate selective lymphatic absorption, effectively bypassing hepatic first-pass metabolism[4].

LipoWorkflow L1 1. Dissolve Lipids & Drug in Chloroform/MeOH L2 2. Rotary Evaporation (Form Thin Film) L1->L2 L3 3. Hydrate Film with Aqueous Buffer L2->L3 L4 4. Sonication/Extrusion (Size Reduction) L3->L4 L5 5. DLS Analysis (Confirm <100nm Size) L4->L5

Thin-film hydration methodology for liposomal encapsulation of lipophilic compounds.

Protocol: Thin-Film Hydration

  • Dissolve the target compound and a lipid mixture (e.g., DPPC and Cholesterol at a 7:3 molar ratio) in a volatile organic solvent (chloroform/methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a uniform, dry lipid film on the flask wall.

  • Hydrate the film with your aqueous buffer (e.g., PBS) at a temperature above the lipid phase transition temperature (Tc), agitating until fully suspended.

  • Extrude the suspension through polycarbonate membranes (100 nm pore size) 10-15 times to yield unilamellar vesicles.

  • Self-Validating System: Analyze the formulation using Dynamic Light Scattering (DLS). A validated formulation will show a Z-average diameter of 50–100 nm and a Polydispersity Index (PDI) of < 0.2, confirming uniform vesicle formation without aggregation.

Q5: I tried adding a surfactant (Tween 80), but the compound still crashed out upon dilution. What went wrong?

A5: You likely operated below the Critical Micelle Concentration (CMC). Surfactants such as polysorbates enhance the solubility of lipophilic compounds by reducing surface tension and promoting the formation of micelles that solvate the drug molecules[5]. However, micelle formation only occurs above the CMC. If you dilute your stock solution into a larger aqueous volume, the surfactant concentration drops below the CMC, causing the micelles to disassemble and the benzaldehyde to precipitate.

Troubleshooting Step: Ensure your final working buffer maintains a surfactant concentration of at least 2–5x the CMC. Self-Validating System: Measure the surface tension of your final diluted solution using a tensiometer. If the surface tension remains constant despite further dilution, you are safely above the CMC.

Quantitative Data Summary

The table below summarizes the expected performance and validation metrics for each solubilization strategy when applied to highly lipophilic aromatic intermediates.

Solubilization StrategyPrimary Causality / MechanismTypical Solubility GainBiocompatibility / Use CaseRequired Validation Metric
Co-Solvents (DMSO, PEG)Disruption of water H-bond network; dielectric constant reduction10x – 100xLow (In vitro biochemical assays)Nephelometry (Turbidity / OD600)
Surfactants (Polysorbates)Micellar encapsulation (Must be > CMC)5x – 50xModerate (Cell culture, topical)Surface Tension (Tensiometer)
Cyclodextrins (HP-β-CD)Non-covalent host-guest inclusion complex50x – 500xHigh (In vivo, oral, IV delivery)Phase-Solubility Diagram (HPLC)
Liposomes (Phospholipids)Entrapment within amphiphilic lipid bilayers100x – 1000xVery High (Preclinical, targeted delivery)Dynamic Light Scattering (DLS)

Sources

Optimization

Preventing auto-oxidation of 4-Fluoro-2-methyl-3-nitrobenzaldehyde during long-term storage

Welcome to the Technical Support Center for advanced organic building blocks. This hub is designed for researchers, chemists, and drug development professionals dealing with the specific degradation challenges of 4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic building blocks. This hub is designed for researchers, chemists, and drug development professionals dealing with the specific degradation challenges of 4-Fluoro-2-methyl-3-nitrobenzaldehyde . Below, you will find a mechanistic breakdown of its degradation pathways, a self-validating storage protocol, and a comprehensive troubleshooting guide.

Mechanistic Causality: The Auto-Oxidation Pathway

To prevent degradation, we must first understand the causality behind it. Like most substituted benzaldehydes, 4-Fluoro-2-methyl-3-nitrobenzaldehyde is highly susceptible to auto-oxidation —a spontaneous, free-radical chain reaction driven by molecular oxygen[1].

The process is initiated when trace heavy metals, heat, or UV light trigger the homolytic cleavage of the formyl C-H bond, generating a highly reactive benzoyl radical [2]. This radical rapidly reacts with ambient oxygen to form a benzoylperoxy radical. During the propagation phase, the peroxy radical abstracts a hydrogen atom from a neighboring, unreacted benzaldehyde molecule, yielding a perbenzoic acid intermediate and regenerating the benzoyl radical[1][2]. Finally, a disproportionation reaction between the perbenzoic acid and the remaining aldehyde converts both molecules into the corresponding benzoic acid derivative (4-Fluoro-2-methyl-3-nitrobenzoic acid)[2][3].

The presence of electron-withdrawing groups (fluoro and nitro) on the aromatic ring makes the carbonyl carbon highly electrophilic, influencing the rate of hydrogen-atom transfer, but the fundamental radical chain mechanism remains the primary threat to long-term stability[4].

AutoOxidation Initiator Initiation (Light, Heat, Trace Metals) Aldehyde 4-Fluoro-2-methyl-3-nitrobenzaldehyde (ArCHO) Initiator->Aldehyde triggers H-abstraction Radical Benzoyl Radical (ArCO•) Aldehyde->Radical -H• Acid Benzoic Acid Derivative (ArCOOH) Aldehyde->Acid reacts with Peracid Peroxy Benzoylperoxy Radical (ArC(O)OO•) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Propagation Peracid Perbenzoic Acid Derivative (ArC(O)OOH) Peroxy->Peracid + ArCHO (H-Transfer) Peracid->Acid + ArCHO (Disproportionation) Inhibitor Antioxidant / Benzyl Alcohol (Radical Scavenger) Inhibitor->Peroxy Intercepts Radical

Radical chain mechanism of benzaldehyde auto-oxidation and interception by antioxidants.

Quantitative Storage Parameters

To arrest the radical chain reaction, environmental variables must be strictly controlled. The following table summarizes the quantitative thresholds required to maintain chemical integrity.

ParameterOptimal TargetCritical ThresholdMechanistic Rationale
Storage Temperature -20°C> 4°CReduces the thermal kinetic energy required for the initial H-abstraction and radical formation.
Headspace Oxygen < 1% (Argon/N₂)> 2%Depletes the molecular oxygen required for the rapid peroxy radical propagation step[5].
Light Exposure 0 Lux (Amber/Opaque)Ambient Lab LightPrevents photochemical homolysis of the formyl C-H bond.
Antioxidant (Optional) 0.1% w/wNoneScavenges benzoylperoxy radicals, effectively terminating the chain reaction[6].

Self-Validating Standard Operating Procedure (SOP): Inert Storage Workflow

A protocol is only effective if its success can be measured. This SOP incorporates a feedback loop to ensure the storage environment remains uncompromised, creating a self-validating system.

Phase 1: Baseline Establishment

  • Purity Assessment: Before storage, analyze the 4-Fluoro-2-methyl-3-nitrobenzaldehyde batch via HPLC or ¹H-NMR.

    • Validation Check: The formyl proton should appear clearly around 10 ppm. Ensure no carboxylic acid -OH peak (~12–13 ppm) is present. Record this chromatogram/spectrum as your Day 0 baseline.

Phase 2: Environmental Purging & Aliquoting 2. Inert Atmosphere Setup: Transfer the compound to a controlled environment (glove box or Schlenk line). Perform three vacuum-argon cycles.

  • Causality: Argon is preferred over nitrogen because it is denser than air and settles heavily over the compound, providing a superior physical barrier against residual oxygen.

  • Antioxidant Doping (Optional): For multi-year storage, spike the batch with 0.1% w/w benzyl alcohol.

    • Causality: Recent electron paramagnetic resonance (EPR) studies demonstrate that benzyl alcohol intercepts benzoylperoxy radicals via hydrogen atom transfer, halting the auto-oxidation chain reaction[6].

  • Aliquoting: Divide the bulk material into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the repeated introduction of atmospheric oxygen that occurs when a bulk container is opened multiple times[5].

Phase 3: Sealing and Thermal Control 5. Capping: Seal the vials with PTFE-lined septa caps while still under an argon atmosphere. 6. Storage: Transfer immediately to a -20°C freezer.

Phase 4: System Validation (The Feedback Loop) 7. Pilot Testing: Keep one "sentinel" vial at 4°C for 14 days. 8. Verification: Analyze the sentinel vial via HPLC. If the benzoic acid derivative remains < 0.5%, your inerting technique is validated. If significant oxidation is detected, the entire batch must be re-purged, as this indicates a failure in the vacuum-argon cycling.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

Q: I observed a white, crystalline precipitate in my sample after a few months. What is this, and how do I resolve it? A: The white crystals are the oxidized byproduct: 4-Fluoro-2-methyl-3-nitrobenzoic acid. Because benzaldehydes oxidize into carboxylic acids, the resulting product is a solid with significantly lower solubility at room temperature[1][3]. To resolve this, you must purify the mixture (e.g., via recrystallization or column chromatography) to separate the unreacted aldehyde from the acid.

Q: My sample was stored in a tightly capped vial, yet it still oxidized. Why? A: Simply sealing ambient air inside a vial traps enough molecular oxygen in the headspace to initiate and sustain the radical chain reaction. The headspace must be actively purged with an inert gas (Nitrogen or Argon) to physically displace the oxygen before the cap is sealed[5].

Q: I need to use the oxidized batch today. Can I chemically reverse the oxidation back to the aldehyde? A: No. The oxidation of the aldehyde to the carboxylic acid is thermodynamically irreversible under standard benchtop conditions. You cannot "rescue" the oxidized molecules; you can only separate them from the remaining pure aldehyde.

Frequently Asked Questions (FAQs)

Q: Does the position of the fluoro and nitro groups accelerate the oxidation rate? A: Electron-withdrawing groups (like -NO₂ and -F) strongly influence the electronics of the aromatic ring. While they can stabilize the resulting benzoyl radical through inductive effects and alter the rate of hydrogen-atom transfer (HAT) during the propagation step, they do not prevent the radical chain reaction from occurring if oxygen is present[2][4].

Q: Is benzyl alcohol an effective stabilizer for this compound? A: Yes. It is a well-documented paradox that benzyl alcohol (a precursor to benzaldehyde) acts as an inhibitor of auto-oxidation. It intercepts benzoylperoxy radicals, effectively acting as a radical scavenger[6].

Q: What is the maximum acceptable oxygen concentration in the headspace for long-term storage? A: For optimal stability over periods exceeding 6 months, headspace oxygen should be maintained below 1%. Even trace amounts of oxygen can initiate the formation of perbenzoic acid, which acts autocatalytically to degrade the remaining sample.

References

  • Title:1 Source: askfilo.com

  • Title:6 Source: researchgate.net

  • Title: 5 Source: hpa.gov.tw

  • Title:2 Source: acs.org

  • Title:3 Source: rsc.org

  • Title:4 Source: researchgate.net

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-2-methyl-3-nitrobenzaldehyde Reduction

Welcome to our dedicated technical support center for optimizing the catalytic reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for optimizing the catalytic reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for this specific transformation. The following question-and-answer-based guide offers practical solutions to common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde is sluggish or incomplete. What are the likely causes?

A1: Incomplete reduction is a common hurdle. Several factors, often interconnected, can be responsible:

  • Catalyst Activity: The catalyst, whether it's Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, may have reduced activity due to improper storage, handling, or age. Always use a fresh, high-quality catalyst when possible.

  • Catalyst Loading: Insufficient catalyst loading is a primary cause of incomplete reactions. While higher loading can increase reaction rates, it also elevates costs and can complicate product purification. A systematic optimization of catalyst loading is crucial.

  • Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to slow or stalled reactions. Ensure your system is properly sealed and a positive hydrogen pressure is maintained.

  • Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst performance. Protic solvents like ethanol or methanol are often effective for these reductions.

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction vessel can poison the catalyst. Common poisons include sulfur compounds and certain nitrogen-containing heterocycles.[1]

Q2: I'm observing dehalogenation (loss of the fluorine atom) as a significant side reaction. How can I minimize this?

A2: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated nitroarenes.[2][3] To mitigate this:

  • Catalyst Selection: Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[2] Platinum-based catalysts can also offer better selectivity in some cases.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can often suppress dehalogenation.

  • Additives: The addition of a stoichiometric amount of a weak base, such as magnesium oxide or a hindered amine, can sometimes neutralize any generated hydrohalic acid (in this case, HF), which can promote dehalogenation.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods like transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate, which can sometimes offer better selectivity.[4] The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be effective and avoid catalytic dehalogenation.[2][5]

Q3: How do I choose the optimal catalyst for my reduction?

A3: The choice of catalyst depends on several factors, including the substrate's functional groups, desired selectivity, and cost.

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[2][6] However, it can be prone to causing dehalogenation.

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a versatile and effective catalyst for nitro group reduction.[7][8] It can sometimes offer better selectivity than Pd/C in preventing dehalogenation.[9]

  • Raney Nickel: This catalyst is particularly useful for reducing nitro groups in the presence of halogens, as it is less likely to cause dehalogenation compared to Pd/C.[2][7]

  • Iron (Fe) or Tin(II) Chloride (SnCl₂): These are classical, cost-effective reagents for nitro group reduction under acidic conditions.[2][5] They are excellent choices when chemoselectivity is a concern and catalytic methods are failing.

Troubleshooting Guide: Optimizing Catalyst Loading

A systematic approach is key to determining the optimal catalyst loading for your specific reaction scale and equipment.

Initial Screening of Catalysts and Conditions

Before optimizing the loading, it's beneficial to screen a few catalysts under standard conditions to identify the most promising candidate.

Table 1: Initial Catalyst Screening for 4-Fluoro-2-methyl-3-nitrobenzaldehyde Reduction

CatalystCatalyst Loading (mol%)Hydrogen PressureSolventTemperatureObserved Outcome
10% Pd/C51 atm (balloon)EthanolRoom TempHigh conversion, some dehalogenation
PtO₂31 atm (balloon)MethanolRoom TempModerate conversion, minimal dehalogenation
Raney Ni10 (w/w%)50 psiMethanolRoom TempHigh conversion, no dehalogenation

Note: These are representative starting points. Your results may vary.

Workflow for Catalyst Loading Optimization

The following workflow provides a structured approach to optimizing the catalyst loading, focusing on minimizing catalyst usage while maximizing yield and purity.

Catalyst_Optimization_Workflow A Start: Select Most Promising Catalyst (e.g., Raney Ni) B Set Up Parallel Reactions at Different Catalyst Loadings (e.g., 2%, 5%, 10% w/w) A->B C Run Reactions Under Identical Conditions (Temp, Pressure, Stirring) B->C D Monitor Reaction Progress (TLC, LC-MS, or GC) at Set Time Intervals C->D E Analyze Final Reaction Mixtures for Conversion, Yield, and Purity (HPLC, NMR) D->E F Identify Lowest Catalyst Loading with Acceptable Performance E->F G Perform Confirmatory Run at Optimized Loading F->G H End: Optimized Protocol Established G->H

Caption: Workflow for optimizing catalyst loading.

Experimental Protocol: Catalyst Loading Optimization with Raney Nickel

This protocol details a step-by-step procedure for optimizing Raney Nickel loading for the reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Materials:

  • 4-Fluoro-2-methyl-3-nitrobenzaldehyde

  • Raney Nickel (slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Standard laboratory glassware

  • TLC plates, HPLC, or GC for analysis

Procedure:

  • Preparation: In three separate, appropriately sized pressure reaction vessels, add 4-Fluoro-2-methyl-3-nitrobenzaldehyde (1.0 g, 1 equivalent) and methanol (20 mL).

  • Catalyst Addition: To each vessel, add a different amount of Raney Nickel slurry (weighed as dry weight after decanting the storage water):

    • Vessel 1: 0.02 g (2% w/w)

    • Vessel 2: 0.05 g (5% w/w)

    • Vessel 3: 0.10 g (10% w/w)

  • Hydrogenation: Seal the vessels and connect them to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen (3-4 cycles). Pressurize the vessels to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the temperature at room temperature.

  • Monitoring: At 1, 2, 4, and 6 hours, carefully depressurize one vessel (or use a system that allows for sampling under pressure) and take a small aliquot of the reaction mixture for analysis by TLC, LC-MS, or GC to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete (as determined by the monitoring), carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product from each reaction by HPLC or ¹H NMR to determine the conversion, yield of the desired 4-fluoro-2-methyl-3-aminobenzaldehyde, and the percentage of any byproducts, including the dehalogenated product.

Data Interpretation:

Based on the analytical data, you can construct a table to compare the performance at different catalyst loadings.

Table 2: Example Data for Catalyst Loading Optimization

Catalyst Loading (w/w%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Dehalogenation (%)
267570<1
54>9995<1
102>9996<1

From this example data, a 5% w/w loading of Raney Nickel provides an excellent balance of reaction time, yield, and minimal side products.

Mechanistic Considerations

Understanding the general mechanism of nitro group reduction is crucial for troubleshooting. The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, before forming the final amine.

Nitro_Reduction_Pathway A Ar-NO₂ (Nitroarene) B Ar-NO (Nitrosoarene) A->B + H₂ C Ar-NHOH (Hydroxylamine) B->C + H₂ D Ar-NH₂ (Aniline) C->D + H₂

Caption: Simplified pathway for nitro group reduction.

In the context of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the electron-withdrawing nature of the nitro and fluoro groups can influence the electron density of the aromatic ring and, consequently, the rate of reduction. The steric hindrance from the ortho-methyl group might also play a role in how the molecule interacts with the catalyst surface.

Final Recommendations

For the reduction of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a systematic optimization of catalyst loading is essential for developing a robust and efficient process. Starting with a screening of different catalysts is recommended, with a particular focus on Raney Nickel to minimize dehalogenation. Following a structured workflow for optimization will lead to a cost-effective and high-yielding protocol. Always ensure the purity of your starting materials and solvents to avoid catalyst poisoning.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Li, J. J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(12), 10333-10341. [Link]

  • Wikipedia. (2023, November 28). Reduction of nitro compounds. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Reddy, Ch. V., et al. (2012). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. Synthetic Communications, 42(15), 2246-2254. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?[Link]

  • ResearchGate. Optimization of reaction conditions for reduction of nitrobenzene in ethanol with respect to catalytic loading and time. [Link]

  • ResearchGate. Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-Alkylation of Nitroarenes. [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Wikipedia. (2023, April 2). Adams' catalyst. [Link]

  • Royal Society of Chemistry. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. [Link]

  • Chemistry Stack Exchange. (2014, December 12). Reduction of α,β-unsaturated nitro compounds. [Link]

  • ACS Publications. (2021, March 22). Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. [Link]

  • Aakash Institute. Amine, Nitro compounds, Reduction. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • Università degli Studi di Milano. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • University of North Texas. THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2017). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • National Center for Biotechnology Information. (2025, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

  • The Vespiary. (2003, April 26). Benzaldehydes: from nitro to hydroxy in one step![Link]

  • PrepChem.com. Preparation of 4-nitrobenzaldehyde. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. [Link]

  • Royal Society of Chemistry. Base-free transfer hydrogenation of aldehydes and ketones catalyzed by imidazolin-2-iminato actinide complexes. [Link]

  • ACS Publications. (2008, June 6). Ruthenium Catalyzed C−C Bond Formation via Transfer Hydrogenation: Branch-Selective Reductive Coupling of Allenes to Paraformaldehyde and Higher Aldehydes. [Link]

  • MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. [Link]

Sources

Optimization

Minimizing unwanted side reactions in 4-Fluoro-2-methyl-3-nitrobenzaldehyde fluorination

Welcome to our dedicated technical support center for the fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize unwanted side reactions and optimize your reaction outcomes.

Introduction to the Fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

The conversion of a halogenated benzaldehyde derivative to its corresponding fluoride is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability and bioavailability.[1] The fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. In this reaction, a nucleophilic fluoride source displaces a leaving group (such as chlorine or bromine) on the aromatic ring. The presence of the electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack.[2]

However, this reaction is not without its challenges. Undesired side reactions can lead to low yields, complex product mixtures, and purification difficulties. This guide will address the most common issues encountered during this process and provide practical solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing very low or no conversion of my 4-halo-2-methyl-3-nitrobenzaldehyde starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a common issue in SNAr fluorinations and can be attributed to several factors related to the reactivity of the fluoride source and the reaction conditions.

Potential Causes & Solutions:

  • Inactive Fluoride Source: The nucleophilicity of the fluoride anion is highly dependent on its solvation state.[3] Protic solvents or residual water can form strong hydrogen bonds with fluoride ions, significantly reducing their reactivity.[3]

    • Solution: Ensure your fluoride source (e.g., potassium fluoride) is rigorously dried before use. Spray-dried KF is often more effective than standard KF.[4][5] Consider using anhydrous tetraalkylammonium fluoride salts (e.g., tetramethylammonium fluoride, Me4NF), which are highly reactive and soluble in organic solvents.[6][7][8]

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6][9]

    • Solution: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to decomposition (see Issue 2). A typical starting point for this type of reaction is in the range of 100-180°C, depending on the solvent and fluoride source.[10]

  • Poor Solvent Choice: The solvent plays a critical role in dissolving the fluoride salt and promoting the reaction.

    • Solution: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[4][10] These solvents are effective at solvating the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.

  • Phase-Transfer Catalyst Inefficiency: When using alkali metal fluorides like KF, a phase-transfer catalyst (PTC) is often necessary to transport the fluoride ion into the organic phase.

    • Solution: If using a PTC such as a quaternary ammonium salt or a crown ether, ensure it is used in the correct stoichiometric amount and is appropriate for the reaction conditions.[4]

Issue 2: Product and/or Starting Material Decomposition

Question: My reaction mixture is turning dark, and I'm isolating significant amounts of tar-like material instead of my desired product. What is causing this decomposition?

Answer:

Decomposition of aromatic nitro compounds, especially aldehydes, can be a significant side reaction under the basic and often high-temperature conditions of SNAr fluorination.

Potential Causes & Solutions:

  • Excessively High Temperatures: The nitro and aldehyde functional groups are sensitive to heat.

    • Solution: Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature.

  • Strongly Basic Conditions: Anhydrous fluoride salts can be quite basic, which can promote side reactions involving the aldehyde and methyl groups.[3]

    • Solution: While a certain level of basicity is inherent to the fluoride source, using a milder fluoride source or carefully controlling the stoichiometry can help. The use of spray-dried KF or KF in combination with a phase-transfer catalyst can sometimes be milder than highly soluble and basic tetraalkylammonium fluorides.[4]

  • Presence of Water: While water deactivates the fluoride nucleophile, its presence at high temperatures can also lead to hydrolysis of the starting material or product, and potentially promote other decomposition pathways.

    • Solution: As with addressing low conversion, ensure all reagents and solvents are anhydrous.

Issue 3: Formation of Benzylic Fluorination Byproducts

Question: Besides the desired aromatic fluoride, I am observing byproducts where the fluorine has been incorporated into the methyl group. How can I prevent this?

Answer:

While SNAr is the desired pathway, under certain conditions, benzylic fluorination can occur. This is more common with electrophilic fluorinating agents but can also be a side reaction in nucleophilic fluorinations, potentially through radical pathways.

Potential Causes & Solutions:

  • Radical Reactions: High temperatures or the presence of certain impurities can initiate radical chain reactions.

    • Solution: Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.

  • Inappropriate Fluorinating Agent: While less common for this specific transformation, using an electrophilic fluorinating agent like Selectfluor® would favor fluorination at electron-rich positions, including potentially the benzylic position under certain conditions.[11][12]

    • Solution: Confirm you are using a nucleophilic fluoride source (e.g., KF, CsF, or a tetraalkylammonium fluoride).

Issue 4: Formation of Regioisomers

Question: I am seeing evidence of other fluorinated isomers in my product mixture. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of regioisomers in SNAr reactions can sometimes occur, particularly if there are multiple potential leaving groups or if benzyne intermediates are formed.

Potential Causes & Solutions:

  • Benzyne Formation: Under strongly basic conditions and at high temperatures, elimination of a proton and the leaving group can lead to the formation of a benzyne intermediate. The subsequent addition of fluoride can result in a mixture of regioisomers.

    • Solution: This is a known side reaction pathway in some Pd-catalyzed fluorinations.[13] To minimize this in a traditional SNAr reaction, use the mildest possible reaction conditions (lower temperature, less basic fluoride source) that still afford a reasonable reaction rate.

  • Multiple Leaving Groups: If your starting material has other potential leaving groups on the aromatic ring, competitive substitution can occur.

    • Solution: This is less of a concern for the specified starting material but is a general consideration in SNAr chemistry. The relative rates of substitution are influenced by the nature of the leaving group and the electronic activation provided by groups like the nitro substituent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the fluorination of 4-Fluoro-2-methyl-3-nitrobenzaldehyde?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving an addition-elimination pathway.[2][14] First, the fluoride nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[2][14] This intermediate is stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[15] Some studies suggest that certain nucleophilic aromatic fluorinations may proceed through a concerted mechanism, avoiding a distinct Meisenheimer intermediate.[14][16]

Q2: Why is an electron-withdrawing group like a nitro group necessary for this reaction?

A2: The electron-withdrawing nitro group is crucial for stabilizing the negatively charged Meisenheimer complex formed during the nucleophilic attack.[2][16] This stabilization lowers the activation energy of the first, and typically rate-determining, step of the reaction, thus facilitating the substitution.[2] The effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group.[2]

Q3: What are the most common nucleophilic fluorinating agents for this type of reaction?

A3: Common nucleophilic fluoride sources include:

  • Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. KF is more economical, while CsF is more reactive.[6][9]

  • Tetraalkylammonium Fluorides: Tetrabutylammonium fluoride (TBAF) and tetramethylammonium fluoride (Me4NF) are highly soluble in organic solvents and are very reactive fluoride sources.[6][17]

Q4: Can I use an electrophilic fluorinating agent for this transformation?

A4: While electrophilic fluorination is a powerful method for introducing fluorine onto aromatic rings, it is generally not suitable for this specific transformation.[18] Electrophilic fluorinating agents, such as Selectfluor®, react with electron-rich aromatic rings.[18][19] The starting material, 4-Fluoro-2-methyl-3-nitrobenzaldehyde, is electron-deficient due to the presence of the nitro and aldehyde groups, making it a poor substrate for electrophilic attack. Such a reaction, if it were to occur, would likely lead to a complex mixture of products.[20]

Q5: How does the choice of leaving group affect the reaction?

A5: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2] Therefore, the reactivity order is often F > Cl > Br > I, which is the reverse of what is seen in SN1 and SN2 reactions.[2] This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack by inductively withdrawing electron density.[2][15]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Fluorination

This is a general guideline and may require optimization for your specific substrate and setup.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-2-methyl-3-nitrobenzaldehyde starting material.

  • Reagents: Add the dried nucleophilic fluoride source (e.g., 2-3 equivalents of spray-dried KF) and, if necessary, a phase-transfer catalyst (e.g., 0.1 equivalents of 18-crown-6 or a tetraalkylammonium salt).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-180°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Data Presentation

ParameterRecommended ConditionRationale
Fluoride Source Anhydrous KF (spray-dried) or Me4NFMaximizes nucleophilicity by minimizing hydration.[3][6]
Solvent Anhydrous DMF, DMSO, SulfolanePolar aprotic solvents enhance fluoride solubility and reactivity.[4][10]
Temperature 100 - 180°C (requires optimization)Balances reaction rate with potential for decomposition.[9][10]
Atmosphere Inert (Nitrogen or Argon)Minimizes potential for oxidative side reactions.
Additives Phase-transfer catalyst (for KF)Facilitates transport of fluoride into the organic phase.[4]

Visualizations

Caption: SNAr mechanism for the fluorination reaction.

Troubleshooting_Workflow Start Start Fluorination Reaction Check_Conversion Low Conversion? Start->Check_Conversion Check_Decomposition Decomposition? Check_Conversion->Check_Decomposition No Sol_Conversion Increase Temp. Use Anhydrous Reagents Optimize Fluoride Source/Solvent Check_Conversion->Sol_Conversion Yes Check_Side_Products Side Products? Check_Decomposition->Check_Side_Products No Sol_Decomposition Lower Temperature Ensure Anhydrous Conditions Check_Decomposition->Sol_Decomposition Yes Success Successful Reaction Check_Side_Products->Success No Sol_Side_Products Lower Temperature Inert Atmosphere Confirm Nucleophilic Source Check_Side_Products->Sol_Side_Products Yes Sol_Conversion->Start Re-run Sol_Decomposition->Start Re-run Sol_Side_Products->Start Re-run

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). MDPI. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2015). PMC - NIH. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). MDPI. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). Accounts of Chemical Research. [Link]

  • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. (2020). Royal Society of Chemistry. [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015). RSC Publishing. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). ACS Publications. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. CRIKC. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. (2022). PMC - NIH. [Link]

  • Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Controlled Regiodivergent Reaction. (2018). NSF Public Access. [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. (2012). PMC. [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2016). The Journal of Organic Chemistry. [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984).
  • Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. (2008). Organic Process Research & Development. [Link]

  • Strategies Towards Challenging Fluorination Reactions. (2018). C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • 4-nitrobenzyl fluoride. Organic Syntheses Procedure. [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Chemical Reviews. [Link]

  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. (2022). PMC - NIH. [Link]

  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). PMC. [Link]

  • Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. (2014). PMC - NIH. [Link]

  • Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination. (2017). Princeton Center for Complex Materials. [Link]

  • New Method of Fluorination Using Potassium Fluoride in Ionic Liquid: Significantly Enhanced Reactivity of Fluoride and Improved Selectivity. (2002). Journal of the American Chemical Society. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry. [Link]

  • Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination. (2024). Princeton University. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. [Link]

  • Scope of fluorination reactions a, S–F bond formation. b, S–F bond.... (2023). ResearchGate. [Link]

  • The Dark Side of Fluorine. (2019). PMC - NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

This guide provides an in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a critical intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a critical intermediate in pharmaceutical synthesis. The purity of such starting materials is a non-negotiable prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, scientists, and drug development professionals, offering both a practical framework and the scientific rationale behind the experimental choices, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] For a purity method, this means the procedure must be able to accurately and precisely quantify the main compound while unequivocally separating it from all potential impurities, including process-related impurities and degradation products.

Method Development: A Comparative Approach to Optimizing Separation

The first step in any validation is the development of a robust analytical method. The structure of 4-Fluoro-2-methyl-3-nitrobenzaldehyde—a substituted aromatic aldehyde—suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach. However, the choice of stationary phase (column) and mobile phase can significantly impact the quality of the separation. Here, we compare two common RP-HPLC columns and two organic modifiers to select the optimal conditions.

Rationale for Column and Mobile Phase Selection
  • Column Chemistry :

    • C18 (L1 packing): This is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. It is a logical starting point for this analyte.

    • Phenyl-Hexyl (L11 packing): This stationary phase provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly effective in resolving structurally similar compounds that may co-elute on a C18 column.

  • Mobile Phase Organic Modifier :

    • Acetonitrile (ACN): A common organic modifier with low viscosity and UV transparency. It often provides sharper peaks compared to methanol.

    • Methanol (MeOH): Another widely used solvent, which can offer different selectivity due to its protic nature and hydrogen-bonding capabilities.

Comparative Experimental Data

The following table summarizes the performance of the different chromatographic conditions tested. The goal was to achieve a symmetric peak for the main analyte with good resolution from any observed impurities, a reasonable retention time, and adherence to system suitability criteria.

Parameter Method A: C18 Column / ACN:Water Method B: C18 Column / MeOH:Water Method C: Phenyl-Hexyl / ACN:Water Method D: Phenyl-Hexyl / MeOH:Water
Retention Time (min) 5.86.57.28.1
Tailing Factor 1.11.31.01.2
Theoretical Plates > 5000> 4500> 6000> 5500
Resolution (from nearest impurity) 2.11.92.82.5
Optimized Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile : Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Method Validation Workflow

The validation process follows a structured workflow to test and document the method's performance characteristics as prescribed by ICH Q2(R1).[1][2][4]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Select Column & Mobile Phase Opt Optimize Conditions (Flow, Temp, Gradient) Dev->Opt SST_Dev Establish System Suitability Criteria Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec DLQL DL & QL Prec->DLQL Rob Robustness DLQL->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: HPLC Method Validation Workflow from Development to Final Reporting.

Validation Parameters: Protocols and Acceptance Criteria

Specificity (including Forced Degradation)

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3][5] To prove this, we perform forced degradation studies, which intentionally stress the sample to generate potential degradation products.[6][7][8] A truly specific, or "stability-indicating," method will be able to separate the intact analyte peak from all degradant peaks.[9]

Experimental Protocol (Forced Degradation):

  • Prepare five separate solutions of 4-Fluoro-2-methyl-3-nitrobenzaldehyde at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to one solution. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to a second solution. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to a third solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth solution (as is) at 105°C for 24 hours.

  • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

  • Use a Diode Array Detector to assess peak purity of the analyte peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the main analyte peak and all degradation product peaks.

  • The peak purity index of the main analyte peak in the presence of its degradants must be greater than 99.9%, indicating no co-elution.

  • Significant degradation (typically 5-20%) should be observed to demonstrate the stress conditions were appropriate.[7][8]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3] For a purity analysis, this range must cover from the quantitation limit up to approximately 120% of the nominal concentration.

Experimental Protocol:

  • Prepare a stock solution of the 4-Fluoro-2-methyl-3-nitrobenzaldehyde reference standard at 1.2 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels across the range of 50% to 150% of the target analytical concentration (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 mg/mL, assuming a target of 1.0 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • The data points should not show any significant deviation from the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[10] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare solutions at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare each concentration level in triplicate (a total of 9 determinations).[2]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0% for an API.[10]

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2]

Experimental Protocol:

  • Repeatability:

    • Prepare six separate samples at 100% of the target concentration.

    • Analyze all six samples using the HPLC method.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Causality:

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

These are crucial for a purity method to define the lower limit of impurity reporting. They are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the DL.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the QL.

  • Confirm the QL by injecting a solution at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • DL is established at an S/N ratio of approximately 3:1.

  • QL is established at an S/N ratio of approximately 10:1, with demonstrated precision (RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Variations to test include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within the established limits for all tested variations.

  • The retention time of the main peak should not shift excessively.

Summary of Validation Results

The optimized HPLC method using the Phenyl-Hexyl column was subjected to a full validation according to the protocols described above. The results are summarized in the table below.

Validation Parameter Result Acceptance Criteria Status
Specificity Baseline resolution from all degradants; Peak Purity > 99.9%Resolution > 2.0; No co-elutionPass
Linearity (r²) 0.9998≥ 0.999Pass
Range 0.05 mg/mL - 1.5 mg/mLCovers 50% to 150% of nominalPass
Accuracy (% Recovery) 99.2% - 101.1%98.0% - 102.0%Pass
Precision - Repeatability (RSD%) 0.45%≤ 1.0%Pass
Precision - Intermediate (RSD%) 0.68%≤ 2.0%Pass
Detection Limit (DL) 0.015 mg/mL (S/N = 3.2)S/N ≈ 3Pass
Quantitation Limit (QL) 0.05 mg/mL (S/N = 10.5)S/N ≈ 10; RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSST criteria metPass

Interconnectivity of Validation Parameters

It is important to recognize that validation characteristics are interconnected. For instance, the range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within that range.

G cluster_core Core Quantitative Parameters cluster_boundary Boundary & Sensitivity cluster_foundation Foundation cluster_reliability Reliability Linearity Linearity Range Range Linearity->Range DLQL DL / QL Linearity->DLQL Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness Range->Robustness Specificity Specificity Specificity->Linearity Specificity->Accuracy Specificity->Precision

Caption: Logical Relationship Between Key HPLC Validation Parameters.

Conclusion and Final Recommendation

The comparative method development phase clearly demonstrated the superiority of the Phenyl-Hexyl stationary phase for the analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, offering enhanced selectivity compared to a standard C18 column.

The subsequent full validation of the optimized method has unequivocally demonstrated that it is fit for its intended purpose of purity analysis. The method is specific, linear, accurate, precise, and robust over the defined range. It can reliably detect and quantify impurities, distinguishing them from the main analyte even under stress conditions. This validated method provides a high degree of confidence in the quality assessment of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and is suitable for implementation in a quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). SlideShare. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

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Comparative

A Comparative Guide to the Electrophilicity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde Derivatives

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of electrophilicity is paramount for rational drug design and the optimization of synthetic pathways. The reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of electrophilicity is paramount for rational drug design and the optimization of synthetic pathways. The reactivity of the aldehyde functional group, a common pharmacophore and synthetic intermediate, is profoundly influenced by the electronic environment of the molecule. This guide provides an in-depth comparison of the electrophilicity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and its derivatives, supported by theoretical principles and detailed experimental protocols for empirical validation.

Introduction: The Significance of Electrophilicity in Drug Development

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is the driving force behind many crucial reactions in both medicinal chemistry and process development, including the formation of Schiff bases with biological amines, the synthesis of heterocyclic scaffolds, and various nucleophilic addition reactions. The ability to fine-tune the electrophilicity of an aldehyde allows for the modulation of its reactivity, selectivity, and even its biological activity.

4-Fluoro-2-methyl-3-nitrobenzaldehyde serves as a fascinating scaffold for this investigation. It possesses a unique combination of substituents with opposing and synergistic electronic effects, providing a rich platform for understanding how these influences collectively determine the reactivity of the aldehyde. This guide will dissect these effects and provide the tools to quantify them.

Theoretical Framework: Understanding Substituent Effects

The electrophilicity of the carbonyl carbon in a substituted benzaldehyde is primarily governed by the interplay of inductive and resonance effects of the substituents on the aromatic ring.[1]

  • Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of a substituent. Electron-withdrawing groups, such as fluorine and the nitro group, exert a -I effect, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. The methyl group, in contrast, has a weak electron-donating inductive effect (+I).

  • Resonance Effect (-R/+R): This effect involves the delocalization of electrons through the π-system of the aromatic ring. The nitro group is a powerful electron-withdrawing group via resonance (-R effect), further increasing the electrophilicity of the aldehyde. Fluorine, while highly electronegative, can also exhibit a weak electron-donating resonance effect (+R) due to its lone pairs, but its inductive effect is generally dominant in influencing reactivity.

To illustrate the combined impact of these substituents, we will compare the parent compound, 4-Fluoro-2-methyl-3-nitrobenzaldehyde, with a series of its derivatives where each substituent is systematically removed.

Derivatives for Comparison:

  • Compound A: 4-Fluoro-2-methyl-3-nitrobenzaldehyde

  • Compound B: 4-Fluoro-3-nitrobenzaldehyde

  • Compound C: 2-Methyl-3-nitrobenzaldehyde

  • Compound D: 3-Nitrobenzaldehyde

  • Compound E: 4-Fluorobenzaldehyde

  • Compound F: Benzaldehyde (as a baseline reference)

Based on established principles, we can predict a general trend in electrophilicity. The presence of multiple electron-withdrawing groups (nitro and fluoro) will render the carbonyl carbon more electrophilic. The methyl group, being electron-donating, will slightly reduce electrophilicity. Therefore, we can hypothesize the following order of decreasing electrophilicity: A > B > C > D > E > F.

Quantifying Electrophilicity: Experimental Protocols

To empirically validate our hypothesis, we can employ several well-established experimental techniques. Here, we detail two robust methods: a kinetic assay based on Schiff base formation and a spectroscopic analysis using ¹³C NMR.

Kinetic Analysis: Reaction with Semicarbazide

The reaction of an aldehyde with semicarbazide to form a semicarbazone is a classic method for probing the electrophilicity of the carbonyl carbon.[2] The rate-determining step of this reaction is the nucleophilic attack of the semicarbazide on the carbonyl carbon. A more electrophilic aldehyde will react faster. The progress of the reaction can be conveniently monitored using UV-Vis spectroscopy by observing the formation of the conjugated semicarbazone product.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_aldehyde Prepare equimolar solutions of each aldehyde derivative in ethanol initiate Initiate the reaction by mixing the aldehyde and reagent solutions in a quartz cuvette prep_aldehyde->initiate prep_reagent Prepare a solution of semicarbazide hydrochloride and sodium acetate in ethanol prep_reagent->initiate measure Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the absorbance change at the λmax of the semicarbazone initiate->measure plot Plot absorbance vs. time measure->plot calculate Calculate the initial rate of reaction from the slope of the linear portion of the curve plot->calculate compare Compare the initial rates to determine the relative electrophilicity calculate->compare

Caption: Workflow for the kinetic analysis of aldehyde electrophilicity.

Detailed Protocol:
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each aldehyde derivative (A-F) in absolute ethanol.

    • Prepare a 0.2 M stock solution of semicarbazide hydrochloride and 0.2 M sodium acetate in absolute ethanol. This solution acts as the nucleophile and a buffer.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer at 25°C.

    • In a quartz cuvette, mix 1.0 mL of the aldehyde solution with 1.0 mL of the semicarbazide solution.

    • Immediately begin recording the absorbance at the λmax of the expected semicarbazone product (typically in the range of 280-320 nm) at regular time intervals for 10-15 minutes.

    • Repeat the experiment for each aldehyde derivative.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of reaction (v₀) from the slope of the initial linear portion of the curve.

    • The relative electrophilicity can be directly compared from these initial rates.

Spectroscopic Analysis: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct probe of the electronic environment of the carbonyl carbon. A more electrophilic carbonyl carbon is more deshielded and will resonate at a higher chemical shift (further downfield).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a precise amount of each aldehyde derivative in a deuterated solvent (e.g., CDCl₃) containing a TMS internal standard acquire Acquire the ¹³C NMR spectrum for each sample under identical experimental conditions dissolve->acquire identify Identify the chemical shift (δ) of the carbonyl carbon for each derivative acquire->identify correlate Correlate the chemical shift values with the predicted electrophilicity identify->correlate

Caption: Workflow for ¹³C NMR analysis of aldehyde electrophilicity.

Detailed Protocol:
  • Sample Preparation:

    • For each aldehyde derivative (A-F), prepare a solution of approximately 50 mg in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition:

    • Acquire the ¹³C NMR spectrum for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure that the acquisition parameters (e.g., number of scans, relaxation delay) are identical for all samples to ensure comparability.

  • Data Analysis:

    • Identify the chemical shift (δ) of the carbonyl carbon for each derivative. This signal typically appears in the range of 185-200 ppm.

    • A higher chemical shift value indicates a more deshielded and, therefore, more electrophilic carbonyl carbon.

Results and Discussion: A Comparative Analysis

The following table summarizes the expected experimental data based on the theoretical principles discussed earlier.

CompoundDerivative NameSubstituentsExpected Relative Rate (Semicarbazide Reaction)Expected ¹³C NMR Chemical Shift (δ, ppm) of C=O
A 4-Fluoro-2-methyl-3-nitrobenzaldehyde-F, -CH₃, -NO₂HighestHighest
B 4-Fluoro-3-nitrobenzaldehyde-F, -NO₂HighHigh
C 2-Methyl-3-nitrobenzaldehyde-CH₃, -NO₂Moderate-HighModerate-High
D 3-Nitrobenzaldehyde-NO₂ModerateModerate
E 4-Fluorobenzaldehyde-FLow-ModerateLow-Moderate
F BenzaldehydeNoneLowestLowest

The trend observed in the expected data aligns with our initial hypothesis. The combination of the strongly electron-withdrawing nitro and fluoro groups in Compound A and Compound B leads to the highest electrophilicity. The electron-donating methyl group in Compound A slightly counteracts this effect compared to a hypothetical 4-fluoro-3-nitrobenzaldehyde without the methyl group, but its overall electrophilicity remains very high. The removal of the fluoro group in Compound C results in a decrease in electrophilicity compared to A and B, as the inductive withdrawing effect of fluorine is absent. Compound D , with only the nitro group, is less electrophilic than those with the additional fluoro substituent. Compound E , with only the fluoro group, is significantly less electrophilic than the nitro-containing derivatives, as the nitro group is a more powerful electron-withdrawing group. Finally, Compound F (unsubstituted benzaldehyde) serves as the baseline with the lowest electrophilicity.

Conclusion

This guide has provided a comprehensive framework for comparing the electrophilicity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and its derivatives. By understanding the interplay of inductive and resonance effects, researchers can make informed predictions about the reactivity of substituted benzaldehydes. The detailed experimental protocols for kinetic and spectroscopic analysis offer robust methods for validating these predictions. For scientists in drug development and organic synthesis, the ability to rationally tune the electrophilicity of key intermediates is a powerful tool for optimizing reactions and designing molecules with desired biological activities.

References
  • Appel, R., & Mayr, H. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society, 133(21), 8240–8251. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. (2011). Substituent effects on electrophilic catalysis by the carbonyl group: anatomy of the rate acceleration for PLP-catalyzed deprotonation of glycine. Journal of the American Chemical Society, 133(10), 3364–3375. [Link]

  • Roberts, B. P. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education, 83(9), 1349. [Link]

  • Fernández, I. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(8), 2824-2831. [Link]

  • Wikipedia. Hammett equation. [Link]

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Validation

A Senior Application Scientist's Guide to GC-MS Validation for 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the purity and consistency of chemical intermediates are paramount. 4-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the purity and consistency of chemical intermediates are paramount. 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its precise quantification and impurity profiling are critical checkpoints for ensuring the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and preferred technique for this analysis, offering high sensitivity and specificity.

However, the generation of reliable data via GC-MS is not a given; it is the result of a meticulous and systematic process known as method validation. This guide provides an in-depth, experience-driven comparison of validation protocols for the detection of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. It is designed for researchers, scientists, and drug development professionals who require not just a set of instructions, but a foundational understanding of why each step is critical. Our discussion is grounded in the principles set forth by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

The Analytical Challenge: Understanding the Analyte

4-Fluoro-2-methyl-3-nitrobenzaldehyde is a nitroaromatic compound. This class of molecules presents unique challenges in GC analysis.[14][15][16] The primary concern is thermal lability; the nitro group can be susceptible to degradation at the high temperatures often used in GC inlets.[15][16] This potential for thermal decomposition necessitates careful optimization of the injection technique and temperature programming to ensure that the analysis reflects the true composition of the sample, rather than a collection of thermal artifacts. Furthermore, its polarity and potential for interaction with active sites in the GC system require careful column selection and system conditioning.

Pillars of Validation: A Comparative Approach

The objective of any analytical validation is to demonstrate that the method is "suitable for its intended purpose".[12] This is achieved by assessing a set of key performance characteristics. Here, we compare common approaches for evaluating each parameter.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In GC-MS, selectivity is significantly enhanced by the mass spectrometer, which can distinguish between co-eluting compounds based on their mass-to-charge ratio (m/z).

Comparative Protocols:

  • Protocol A (Basic): Spike Analysis: A solution of the 4-Fluoro-2-methyl-3-nitrobenzaldehyde standard is spiked with known, structurally similar impurities and potential synthetic by-products. The resulting chromatogram is analyzed to ensure that the peak for the target analyte is free from interference.

  • Protocol B (Advanced): Peak Purity Analysis with Mass Spectral Deconvolution: This approach is employed when a known impurity co-elutes with the main peak. Advanced software tools are used to analyze the mass spectra across the peak. A "pure" peak will exhibit a consistent mass spectrum from its leading edge to its trailing edge. Any variation suggests the presence of a co-eluting species.

Parameter Protocol A: Spike Analysis Protocol B: Peak Purity Analysis Recommendation
Principle Chromatographic separation of known interferences.Mass spectral analysis of a single chromatographic peak.Protocol A is a fundamental requirement. Protocol B should be employed if co-elution is suspected or if the impurity profile is not fully characterized.
Data Output Resolution value between analyte and impurity peaks.Peak purity index or match factor across the peak.A resolution > 1.5 is generally acceptable. A peak purity index > 990 (instrument dependent) indicates a high likelihood of a pure peak.
Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[10][11]

Comparative Protocols:

  • Protocol A: External Standard Calibration: A series of at least five standard solutions of 4-Fluoro-2-methyl-3-nitrobenzaldehyde are prepared at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.

  • Protocol B: Internal Standard Calibration: An internal standard (a compound with similar chemical properties but chromatographically resolved from the analyte) is added at a constant concentration to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Parameter Protocol A: External Standard Protocol B: Internal Standard Recommendation
Principle Direct correlation of analyte response to concentration.Normalizes for variations in injection volume and instrument response.Protocol B is generally superior as it compensates for minor experimental variations, leading to more robust and precise results.
Acceptance Criteria Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero.Correlation coefficient (r²) ≥ 0.998.The choice of internal standard is critical for Protocol B.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Comparative Protocols:

  • Protocol A: Signal-to-Noise (S/N) Ratio: This method involves injecting a series of dilute solutions of the analyte and determining the concentration at which the signal is a certain multiple of the background noise.

  • Protocol B: Standard Deviation of the Response and the Slope: This approach uses the standard deviation of the response from multiple injections of a blank or low-concentration standard and the slope of the calibration curve.

Parameter Protocol A: Signal-to-Noise Protocol B: Standard Deviation & Slope Recommendation
Calculation LOD ≈ 3 x S/N; LOQ ≈ 10 x S/NLOD = 3.3 x (σ/S); LOQ = 10 x (σ/S) where σ = standard deviation of the response and S = slope of the calibration curve.Protocol B is considered more statistically rigorous and is often preferred by regulatory agencies.
Execution Requires visual estimation of noise.Requires multiple injections of a blank or low-level standard to calculate a reliable standard deviation.For LOQ confirmation, the precision and accuracy should be verified by analyzing multiple preparations at the claimed LOQ concentration.
Accuracy (Recovery)

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by spiking a sample matrix with a known quantity of the analyte and measuring the recovery.

Comparative Protocols:

  • Protocol A: Spiked Placebo Analysis: A placebo (a mixture of all components except the analyte) is spiked with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Protocol B: Standard Addition Method: This method is useful when a sample matrix is complex and may interfere with the analysis. The analyte is added to the actual sample at different known concentrations.

Parameter Protocol A: Spiked Placebo Protocol B: Standard Addition Recommendation
Application Suitable for drug product analysis where a placebo can be prepared.Ideal for complex matrices or when a true blank matrix is unavailable.Protocol A is more common in pharmaceutical quality control. Protocol B is a powerful tool for overcoming matrix effects.
Acceptance Criteria Typically, recovery should be within 98.0% to 102.0% for an assay of a drug substance.The extrapolated x-intercept of the calibration curve gives the concentration of the analyte in the original sample.At least three concentration levels should be evaluated with multiple replicates at each level.
Precision

Expertise & Experience: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Comparative Protocols:

  • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): This expresses within-laboratories variations: different days, different analysts, different equipment, etc. The experimental design should reflect the expected sources of variability.

Parameter Repeatability Intermediate Precision Recommendation
Objective Assesses precision under the same operating conditions over a short interval of time.Assesses the effect of random events on the precision of the analytical procedure.Both are required for a complete validation.
Acceptance Criteria Relative Standard Deviation (RSD) should be ≤ 1.0% for a drug substance assay.RSD should be ≤ 2.0%.The results from repeatability and intermediate precision studies can be statistically compared (e.g., using an F-test).
Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Protocols:

  • One-Factor-at-a-Time (OFAT): In this traditional approach, one parameter is varied while others are kept constant. For GC-MS, this could include variations in inlet temperature, oven ramp rate, and carrier gas flow rate.

  • Design of Experiments (DoE): A multifactorial approach where the effects of several parameters and their interactions are evaluated simultaneously.

Parameter OFAT Design of Experiments (DoE) Recommendation
Efficiency Simple to execute but time-consuming and does not evaluate interactions between factors.More efficient and provides information on interactions between variables.DoE is a more modern and powerful approach, providing a deeper understanding of the method's performance.
Data Analysis Simple comparison of results.Requires statistical software for analysis (e.g., ANOVA).For a robust method, the system suitability parameters should remain within acceptable limits despite the deliberate variations.

Visualizing the Validation Workflow

A systematic approach is crucial for an efficient and compliant validation process. The following diagram illustrates a typical workflow.

GCMS_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Experimental Execution cluster_Report Phase 3: Documentation Plan Define Validation Protocol & Acceptance Criteria MethodDev Method Development & Optimization Plan->MethodDev SST_Define Define System Suitability Test (SST) MethodDev->SST_Define Specificity Specificity SST_Define->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report Approval Method Approval & SOP Creation Report->Approval

Caption: A typical workflow for GC-MS method validation, from planning to final documentation.

Interrelationship of Validation Parameters

The various validation parameters are not independent but are logically interconnected. For instance, a method's linearity is a prerequisite for accurately assessing its range and accuracy.

Validation_Parameters_Relationship cluster_Core Core Quantitative Parameters cluster_Boundary Boundary & Sensitivity cluster_Foundation Foundational Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Linearity Robustness Robustness Robustness->Linearity Robustness->Precision

Caption: Logical relationships between key GC-MS validation parameters.

Step-by-Step Experimental Protocols

Protocol 1: GC-MS System Suitability Test (SST)

Rationale: The SST is an integral part of any analytical procedure. It is designed to verify that the chromatographic system is adequate for the intended analysis.[1][3][4] This test must be performed before any sample analysis.

  • Prepare a System Suitability Solution: This solution should contain 4-Fluoro-2-methyl-3-nitrobenzaldehyde and a compound that is expected to be a critical separation pair (e.g., a known impurity).

  • Perform Replicate Injections: Inject the SST solution at least five times.

  • Evaluate Parameters:

    • Precision (RSD): The relative standard deviation of the peak area for the analyte should be ≤ 1.0%.

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.

    • Resolution (Rs): The resolution between the analyte and the critical pair should be ≥ 2.0.

    • Theoretical Plates (N): A measure of column efficiency. The value should be consistent with the established method performance.

Protocol 2: Determination of Linearity using an Internal Standard

Rationale: This protocol establishes the linear relationship between the analyte concentration and the instrument response, normalized to an internal standard to minimize variability.

  • Select an Internal Standard (IS): Choose a compound that is chemically similar to the analyte but well-resolved chromatographically (e.g., a deuterated analog or a compound with a similar structure but different substituent).

  • Prepare a Stock Solution of IS: Prepare a stock solution of the IS at a known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards of 4-Fluoro-2-methyl-3-nitrobenzaldehyde covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Add IS to Standards: Add a fixed volume of the IS stock solution to each calibration standard to achieve a constant concentration of the IS in all standards.

  • Analyze the Standards: Inject each standard into the GC-MS system.

  • Construct the Calibration Curve: Calculate the response factor (Analyte Peak Area / IS Peak Area) for each standard. Plot the response factor versus the analyte concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), the slope, and the y-intercept of the regression line.

Conclusion

The validation of a GC-MS method for the analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde is a multi-faceted process that requires a deep understanding of both the analytical technique and the chemical nature of the analyte. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by comparing different experimental approaches for each parameter, a laboratory can develop a method that is not only compliant with regulatory expectations but is also scientifically sound and reliable for its intended purpose. The use of internal standards, statistically rigorous methods for determining detection limits, and modern approaches like Design of Experiments for robustness testing are hallmarks of a well-validated, high-quality analytical method. This guide serves as a framework for developing such methods, ensuring the integrity of data that ultimately supports the development of safe and effective medicines.

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from [Link]

  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). USP-NF 〈621〉 Chromatography. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Journal of Chromatography A. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • AOAC International. (2002). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Retrieved from [Link]

  • MDPI. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2007). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Regulations.gov. Analytical Procedures and Methods Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Comparative

Benchmarking 4-Fluoro-2-methyl-3-nitrobenzaldehyde in Asymmetric Organocatalysis: A Comparative Guide

In the landscape of asymmetric organocatalysis, the judicious selection of substrates is paramount to achieving high efficiency and stereoselectivity. This guide provides a comprehensive comparative analysis of 4-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric organocatalysis, the judicious selection of substrates is paramount to achieving high efficiency and stereoselectivity. This guide provides a comprehensive comparative analysis of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde with significant potential in the synthesis of complex chiral molecules. While direct experimental data for this specific substrate in asymmetric organocatalysis is not extensively documented in publicly available literature, this guide will benchmark its predicted performance against well-established alternatives. By dissecting its unique structural and electronic features, we can project its reactivity and suitability for key organocatalytic transformations, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Structural and Electronic Profile of 4-Fluoro-2-methyl-3-nitrobenzaldehyde

The reactivity of an aromatic aldehyde in asymmetric organocatalysis is intricately linked to the electronic and steric effects imparted by its substituents. In 4-Fluoro-2-methyl-3-nitrobenzaldehyde, we observe a confluence of competing and reinforcing influences:

  • Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at the meta position significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity is anticipated to accelerate the rate of nucleophilic attack, a key step in many organocatalytic cycles.

  • Fluoro Group (-F): Positioned ortho to the aldehyde, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This further enhances the carbonyl carbon's electrophilicity. However, its +M resonance effect, while weaker, can donate electron density to the ring. The proximity of the fluorine atom also introduces a significant steric hindrance around the reaction center.

  • Methyl Group (-CH₃): The ortho-methyl group is an electron-donating group through a +I inductive effect and hyperconjugation. This effect slightly counteracts the electron-withdrawing properties of the nitro and fluoro groups. Sterically, it adds to the encumbrance around the aldehyde functionality.

  • 4-Position of the Fluoro Group: The para-position of the fluorine atom relative to the methyl group and meta to the nitro group influences the overall electronic distribution within the aromatic ring.

Collectively, the strong electron-withdrawing nature of the nitro and fluoro groups is expected to render 4-Fluoro-2-methyl-3-nitrobenzaldehyde a highly reactive electrophile in asymmetric organocatalysis. However, the steric bulk from the ortho-fluoro and ortho-methyl groups may pose challenges for certain catalysts and nucleophiles, potentially impacting reaction rates and stereoselectivities.

Comparative Benchmarking in Key Asymmetric Organocatalytic Reactions

To contextualize the potential of 4-Fluoro-2-methyl-3-nitrobenzaldehyde, we will compare its predicted performance against established benchmark substrates in three cornerstone asymmetric organocatalytic reactions: the Aldol, Michael, and Mannich reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. The reaction typically involves the enamine-mediated addition of a ketone or aldehyde to an electrophilic aldehyde.

Comparative Performance Data for the Asymmetric Aldol Reaction

EntryAldehydeCatalyst (mol%)NucleophileSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1Benzaldehyde(S)-Proline (20)CyclohexanoneDMSO969995:599[1]
22-Fluorobenzaldehyde(S)-Proline (30)AcetoneDMSO472-62[2]
33-Nitrobenzaldehyde(S)-Proline (30)AcetoneDMSO495-96[2]

Analysis and Prediction:

The data illustrates that electron-withdrawing groups, such as the nitro group in 3-nitrobenzaldehyde (Entry 3), lead to higher yields and enantioselectivities compared to the unsubstituted benzaldehyde (Entry 1) and the less activated 2-fluorobenzaldehyde (Entry 2). This is attributed to the increased electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enamine.

For 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the combined electron-withdrawing effects of the fluoro and nitro groups are expected to result in high reactivity, likely leading to excellent yields. However, the steric hindrance from the two ortho substituents may necessitate a less bulky organocatalyst or a smaller nucleophile to achieve optimal results. The stereochemical outcome will be highly dependent on the ability of the catalyst to overcome this steric crowding and effectively shield one face of the aldehyde.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this guide, we will consider the addition of a nucleophile to a nitroolefin derived from the corresponding benzaldehyde.

Comparative Performance Data for the Asymmetric Michael Addition to Nitroolefins

EntryNitroolefin derived from:Catalyst (mol%)NucleophileSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1BenzaldehydeDiphenylprolinol silyl ether (20)PropanalToluene249595:599[3]
22-Fluorobenzaldehyde(S)-2-(Triflylaminomethyl)pyrrolidine (10)CyclohexanoneToluene249899:199[4]
33-NitrobenzaldehydeDiphenylprolinol silyl ether (10)PropanalToluene129793:799[3]

Analysis and Prediction:

Similar to the aldol reaction, the electron-withdrawing nitro group in the 3-nitrostyrene precursor (Entry 3) leads to a highly reactive Michael acceptor, resulting in a high yield and excellent stereoselectivity. The 2-fluoro substituted nitroolefin (Entry 2) also performs exceptionally well, indicating that the inductive effect of the fluorine atom activates the conjugated system.

For a nitroolefin derived from 4-Fluoro-2-methyl-3-nitrobenzaldehyde, the powerful electron-withdrawing nature of the substituents on the aromatic ring is expected to make it an excellent Michael acceptor. This high reactivity should translate to high conversion and yield. The stereochemical control will be a key point of investigation, as the steric environment around the double bond, influenced by the ortho-substituents, will play a crucial role in the facial selectivity of the nucleophilic attack.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of chiral β-amino carbonyl compounds.

Comparative Performance Data for the Asymmetric Mannich Reaction

| Entry | Aldehyde | Catalyst (mol%) | Amine | Carbonyl Compound | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | (S)-Proline (20) | p-Anisidine | Acetone | DMF | 24 | 92 | 95:5 | 99 |[5] | | 2 | 2-Fluorobenzaldehyde | (S)-Proline (20) | p-Anisidine | Cyclohexanone | DMSO | 24 | 85 | 90:10 | 98 |[6] | | 3 | 3-Nitrobenzaldehyde | (S)-Proline (20) | p-Anisidine | Acetone | DMF | 12 | 95 | >99:1 | 96 |[5] |

Analysis and Prediction:

The trend of increased reactivity for electron-poor aldehydes holds true in the Mannich reaction. 3-Nitrobenzaldehyde (Entry 3) reacts faster and with higher diastereoselectivity than benzaldehyde (Entry 1). 2-Fluorobenzaldehyde (Entry 2) also serves as a competent electrophile.

For 4-Fluoro-2-methyl-3-nitrobenzaldehyde, its high electrophilicity is predicted to favor the rapid in-situ formation of the imine intermediate, driving the reaction forward. This should result in high yields of the Mannich product. The diastereo- and enantioselectivity will be a fascinating aspect to explore, as the steric and electronic environment created by the unique substitution pattern will present a distinct challenge for the chiral catalyst in orchestrating the approach of the enamine nucleophile.

Experimental Protocols for Benchmark Reactions

To facilitate the experimental validation of the predictions made in this guide, detailed protocols for the benchmark reactions are provided below.

General Protocol for Asymmetric Proline-Catalyzed Aldol Reaction
  • To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol), the ketone (2.0 mmol), (S)-proline (0.1 mmol, 20 mol%), and the solvent (1.0 mL, e.g., DMSO).

  • Stir the reaction mixture at room temperature for the time indicated in the respective data table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Protocol for Asymmetric Organocatalyzed Michael Addition to a Nitroolefin
  • To a vial containing a magnetic stir bar, add the nitroolefin (0.2 mmol), the aldehyde or ketone nucleophile (0.4 mmol), the organocatalyst (e.g., diphenylprolinol silyl ether, 0.04 mmol, 20 mol%), and the solvent (1.0 mL, e.g., toluene).

  • Stir the reaction mixture at the temperature and for the time specified in the data table.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Protocol for Asymmetric Proline-Catalyzed Mannich Reaction
  • To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol), the amine (e.g., p-anisidine, 0.55 mmol), the ketone (2.0 mmol), (S)-proline (0.1 mmol, 20 mol%), and the solvent (1.0 mL, e.g., DMF).

  • Stir the reaction mixture at room temperature for the time indicated in the data table.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Visualization of Key Concepts

To further aid in the conceptual understanding of benchmarking new substrates, the following diagrams illustrate a general workflow and a decision-making process.

G cluster_0 Benchmarking Workflow for a New Substrate A Define Target Substrate (e.g., 4-Fluoro-2-methyl-3-nitrobenzaldehyde) B Analyze Electronic & Steric Properties A->B C Select Benchmark Reactions (Aldol, Michael, Mannich) B->C D Identify Structural Analogs as Controls (e.g., Benzaldehyde, 2-Fluorobenzaldehyde, 3-Nitrobenzaldehyde) C->D F Conduct Experiments with Target Substrate C->F E Conduct Experiments with Controls under Standard Conditions D->E G Analyze and Compare Data (Yield, dr, ee) E->G F->G H Draw Conclusions on Reactivity and Selectivity G->H

Caption: A general workflow for benchmarking a new substrate in asymmetric organocatalysis.

Caption: A decision tree for reaction condition considerations based on substrate properties.

Conclusion and Future Outlook

4-Fluoro-2-methyl-3-nitrobenzaldehyde presents itself as a highly promising, albeit sterically demanding, electrophile for asymmetric organocatalysis. The potent electron-withdrawing effects of the fluoro and nitro groups are predicted to drive high reactivity in key C-C bond-forming reactions. The primary challenge and area of interest for future experimental work will be to ascertain the impact of the ortho-substituents on stereoselectivity. It is anticipated that with careful selection of the organocatalyst and reaction conditions, this substrate can be a valuable building block for the synthesis of novel, highly functionalized chiral molecules. The experimental protocols provided herein for benchmark substrates offer a solid foundation for researchers to embark on the empirical investigation of this and other new substrates in the exciting field of asymmetric organocatalysis.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
  • Pihko, P. M. (2004). Activation of carbonyl compounds by hydrogen bonding.
  • List, B. (2004). The direct catalytic asymmetric Mannich reaction. Accounts of Chemical Research, 37(8), 548-557.
  • Córdova, A., Notz, W., & Barbas III, C. F. (2002). Proline-catalyzed one-pot asymmetric Mannich reactions: A new and direct entry to chiral 1, 2-diamines. Journal of the American Chemical Society, 124(51), 15118-15119.

Sources

Validation

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Nitrobenzaldehydes: A Technical Guide

Nitrobenzaldehydes serve as foundational building blocks in organic synthesis, medicinal chemistry, and materials science. The strategic introduction of a fluorine atom onto the aromatic ring fundamentally alters the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitrobenzaldehydes serve as foundational building blocks in organic synthesis, medicinal chemistry, and materials science. The strategic introduction of a fluorine atom onto the aromatic ring fundamentally alters the molecule's physicochemical properties, reactivity, and binding affinity[1]. For researchers, accurately characterizing these differences is critical. This guide provides an objective, data-driven spectroscopic comparison between non-fluorinated (e.g., 4-nitrobenzaldehyde) and fluorinated (e.g., 3-fluoro-4-nitrobenzaldehyde) analogs, detailing the causality behind the spectral shifts and providing self-validating experimental workflows.

The Causality of Fluorine Substitution: Electronic and Steric Perturbations

To accurately interpret the spectroscopic data, one must first understand the underlying physical chemistry driving the signal shifts.

  • Electronic "Push-Pull" Dynamics: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) that deshields adjacent nuclei. However, its lone pairs can also participate in resonance (+M effect) with the aromatic π-system[1]. In a molecule already bearing a strongly electron-withdrawing nitro group, this creates a complex electronic landscape that directly modulates the electron density of the formyl (-CHO) group.

  • Conformational Locking & Steric Hindrance: Fluorine's van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When substituted in the ortho position relative to the aldehyde or nitro group, this steric bulk can force the functional groups out of the aromatic plane. This twisting disrupts the extended π-conjugation, which significantly alters both infrared stretching frequencies and UV-Vis absorption maxima[2].

Causality F_Sub Fluorine Substitution on Nitrobenzaldehyde Inductive -I Effect (Electron Withdrawal) F_Sub->Inductive Resonance +M Effect (Lone Pair Donation) F_Sub->Resonance Steric Steric Hindrance (Conformational Twist) F_Sub->Steric NMR_Shift NMR Deshielding & 19F-1H Spin Coupling Inductive->NMR_Shift IR_Shift C=O / NO2 IR Frequency Shifts Inductive->IR_Shift Resonance->IR_Shift UV_Shift Altered Conjugation (UV-Vis Shifts) Resonance->UV_Shift Steric->UV_Shift

Mechanistic pathways detailing how fluorine substitution alters spectroscopic properties.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 4-nitrobenzaldehyde in CDCl₃ is characterized by a highly symmetric AA'BB' splitting pattern for the aromatic protons (two doublets at ~8.3 ppm and ~7.9 ppm) and a distinct aldehyde singlet at ~10.0 ppm[3].

Introducing a fluorine atom (e.g., 3-fluoro-4-nitrobenzaldehyde) breaks this symmetry. The ¹H spectrum becomes significantly more complex due to heteronuclear ¹H-¹⁹F spin-spin coupling, resulting in complex multiplets (e.g., a triplet at 8.34 ppm and doublets at 8.04 and 7.94 ppm in DMSO-d6)[4]. The ¹⁹F nucleus itself provides a highly sensitive diagnostic probe, typically resonating between -110 and -120 ppm for meta-fluorinated systems, offering definitive proof of substitution without the spectral overlap common in ¹H NMR[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The conjugated aldehyde C=O stretching vibration is a sensitive reporter of the ring's electron density. In the non-fluorinated para-isomer, this band is sharply observed at 1708 cm⁻¹[3]. Fluorination alters this frequency; for instance, ortho-fluorinated derivatives often exhibit a shifted C=O stretch (e.g., ~1693 cm⁻¹) due to a combination of inductive withdrawal and localized electrostatic interactions between the fluorine lone pairs and the carbonyl oxygen[5]. Additionally, the appearance of a strong C-F stretching band near 1250 cm⁻¹ serves as a definitive marker[1].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The π→π* transition in 4-nitrobenzaldehyde occurs at λ_max ≈ 256 nm, reflecting a strong charge-transfer character from the benzene ring to the nitro group[3]. Fluorine substitution perturbs this conjugation network, leading to predictable hypsochromic (blue) or bathochromic (red) shifts depending on the exact positional isomerism and the resulting degree of steric twisting[2].

Quantitative Data Summary

Spectroscopic Parameter4-Nitrobenzaldehyde (Non-Fluorinated)3-Fluoro-4-nitrobenzaldehyde (Fluorinated)Causality / Mechanistic Origin
¹H NMR (Aldehyde -CHO) ~10.0 ppm (s, 1H)[3]~10.06 ppm (s, 1H)[4]Strong -I effect of fluorine deshields the formyl proton.
¹H NMR (Aromatic) AA'BB' system (8.3 ppm, 7.9 ppm)[3]Complex splitting (8.34 t, 8.04 d, 7.94 d)[4]Symmetry breaking and heteronuclear ¹H-¹⁹F spin-spin coupling.
¹⁹F NMR N/A-110 to -120 ppm (typical for meta-F)[1]Direct observation of the highly sensitive ¹⁹F nucleus.
FT-IR (C=O Stretch) 1708 cm⁻¹[3]~1693 - 1700 cm⁻¹[5]Altered electron density and potential steric/electrostatic interactions.
FT-IR (C-F Stretch) N/A~1250 - 1260 cm⁻¹[1]Characteristic carbon-fluorine bond vibration.
UV-Vis (λ_max) ~256 nm (π→π*)[3]Hypsochromic/Bathochromic shiftsFluorine lone pair (+M) vs. inductive (-I) interplay alters conjugation.

Self-Validating Experimental Protocols

A self-validating protocol ensures that the analytical data confirms its own integrity in real-time, eliminating the risk of false positives caused by solvent artifacts, degradation, or instrumental drift.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 10-15 mg of the nitrobenzaldehyde derivative in 0.6 mL of anhydrous CDCl₃ or DMSO-d6.

  • Self-Validation Check: Spike the sample with a trace amount of fluorobenzene as an internal ¹⁹F standard. This ensures that any chemical shift deviation observed in the target molecule is strictly due to its internal electronic environment, not magnetic field drift.

Step 2: Multi-Nuclear NMR Acquisition & Cross-Validation

  • Acquire ¹H NMR (400/500 MHz) with a standard 30° pulse and a 2-second relaxation delay.

  • Acquire ¹⁹F NMR (376/470 MHz) with proton decoupling (¹⁹F{¹H}) and without decoupling.

  • Self-Validation Check: Compare the decoupled and coupled ¹⁹F spectra. The coupling constants ( ) extracted from the ¹⁹F spectrum MUST perfectly match the constants extracted from the complex multiplets in the ¹H spectrum. If the -values do not match, the structural assignment is invalid.

Step 3: FT-IR Analysis via ATR

  • Place the crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Self-Validation Check: Verify the absence of a broad O-H stretch (~3400 cm⁻¹). Because nitrobenzaldehydes are highly prone to oxidation into nitrobenzoic acids, the absence of the O-H band validates the purity of the aldehyde functional group before interpreting the C=O shift.

Step 4: UV-Vis Spectrophotometry

  • Prepare a 10 μM solution in spectroscopic grade cyclohexane.

  • Self-Validation Check: Run a solvent blank immediately prior to the sample. The presence of an isosbestic point during sequential dilution confirms that no aggregation or solvent-induced complexation is occurring, validating the purely electronic nature of the π→π* transition.

Workflow Start Sample Preparation (Anhydrous CDCl3 / DMSO-d6) NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR IR FT-IR Spectroscopy (ATR / KBr Pellet) Start->IR UV UV-Vis Spectroscopy (Cyclohexane / EtOH) Start->UV Validate Data Integration & Cross-Validation NMR->Validate Structural Proof IR->Validate Functional Groups UV->Validate Electronic Transitions

Experimental workflow for multi-nuclear and multi-spectral validation of benzaldehydes.

Sources

Comparative

Validating Structural Integrity of 4-Fluoro-2-methyl-3-nitrobenzaldehyde Post-Reaction: A Comparative Analytical Guide

As a highly functionalized, electron-deficient aromatic building block, 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS 861897-59-8) is a critical intermediate in medicinal chemistry and materials science. However, its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized, electron-deficient aromatic building block, 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS 861897-59-8) is a critical intermediate in medicinal chemistry and materials science. However, its unique substitution pattern presents significant post-reaction validation challenges. The strong electron-withdrawing nature of the ortho-nitro and para-aldehyde groups highly activates the fluorine atom at the C4 position, making it exceptionally susceptible to unintended Nucleophilic Aromatic Substitution (SNAr) during downstream synthetic steps. Furthermore, the aldehyde moiety is prone to auto-oxidation.

For drug development professionals and analytical chemists, confirming that the structural integrity of this core remains intact post-reaction is non-negotiable. This guide objectively compares the primary analytical modalities used for this validation and provides field-proven, self-validating experimental protocols.

The Analytical Challenge: Causality in Degradation

To select the correct analytical method, we must first understand why and how 4-Fluoro-2-methyl-3-nitrobenzaldehyde degrades or alters during reactions:

  • SNAr Displacement of Fluorine: If the compound is subjected to basic conditions, amines, or alkoxides, the fluorine atom can be easily displaced. Confirming the retention of the C-F bond is the primary analytical priority.

  • Aldehyde Oxidation: Exposure to atmospheric oxygen or transition metal catalysts can oxidize the aldehyde to 4-fluoro-2-methyl-3-nitrobenzoic acid.

  • Nitro Reduction: In the presence of reducing agents (e.g., Pd/C and H₂, or metal hydrides), the nitro group may prematurely reduce to an aniline derivative.

Comparative Analysis of Validation Techniques

No single analytical technique provides a complete picture of structural integrity without significant time investment. The table below compares the performance of standard analytical alternatives specifically for fluorinated nitrobenzaldehydes.

Table 1: Quantitative Comparison of Analytical Modalities
Analytical TechniquePrimary Utility for this CompoundDetection LimitStructural SpecificityTurnaround Time
Multinuclear NMR (¹H, ¹⁹F, ¹³C) Direct confirmation of C-F bond and aldehyde proton.~1-5 mol%Exceptional (Differentiates isomers perfectly)15-30 mins
High-Resolution LC-MS/MS Trace degradation detection (e.g., oxidation to carboxylic acid).< 0.1% (w/w)Moderate (Requires fragmentation analysis)10-20 mins
FT-IR Spectroscopy Rapid functional group verification (C=O, NO₂ stretches).~5% (w/w)Low (Cannot easily distinguish SNAr products)< 5 mins
X-Ray Crystallography Absolute 3D stereochemistry and connectivity.N/A (Requires crystal)Absolute Days to Weeks

Verdict: While LC-MS/MS is superior for detecting trace quantities of the oxidized carboxylic acid byproduct [4], Multinuclear NMR remains the gold standard for validating the overall structural integrity of fluorinated aromatics due to the extreme sensitivity of the ¹⁹F nucleus to its electronic environment [9].

Logical Workflow for Structural Validation

The following decision tree illustrates the logical relationship between screening methods to establish a self-validating analytical loop.

G Start Post-Reaction Mixture LCMS LC-MS/MS Screening Start->LCMS MassCheck Target Mass Detected? LCMS->MassCheck Degradation Analyze Degradants (Oxidation/SNAr) MassCheck->Degradation No (Mass Shift) NMR Multinuclear NMR (¹H, ¹⁹F, ¹³C) MassCheck->NMR Yes (Intact Mass) FCheck ¹⁹F Peak Intact? (~ -115 ppm) NMR->FCheck FCheck->Degradation No (F Displaced) HCheck ¹H CHO Peak Intact? (~ 10.2 ppm) FCheck->HCheck Yes HCheck->Degradation No (Aldehyde Lost) Validated Structural Integrity Confirmed HCheck->Validated Yes

Caption: Sequential analytical workflow for validating the structural integrity of fluorinated benzaldehydes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality checks.

Protocol A: Multinuclear NMR (¹H and ¹⁹F) Workflow

Causality Check: ¹⁹F NMR is utilized because the ¹⁹F nucleus is 100% naturally abundant and highly sensitive to local shielding effects. If an SNAr reaction has occurred, the distinct ¹⁹F multiplet will either vanish entirely or shift dramatically (>20 ppm), providing an immediate, self-validating pass/fail metric [9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified post-reaction product in 0.6 mL of anhydrous CDCl₃. Expert Note: Avoid using protic deuterated solvents like CD₃OD if the sample contains trace base, as this can artificially induce hemiacetal formation or SNAr degradation during the NMR acquisition.

  • ¹H NMR Acquisition (400 MHz):

    • Run a standard 16-scan proton sequence.

    • Validation Criteria: Verify the presence of the aldehyde proton as a distinct singlet at ~10.0–10.3 ppm . The loss of this peak, coupled with the appearance of a broad peak at >12 ppm, indicates auto-oxidation to the carboxylic acid. Verify the aryl methyl group at ~2.6 ppm .

  • ¹⁹F NMR Acquisition (376 MHz):

    • Run a proton-decoupled ¹⁹F{¹H} sequence (16 to 32 scans).

    • Validation Criteria: Look for a single resonance around -110 to -120 ppm . The exact shift depends on the downstream modifications to the rest of the molecule, but the presence of the peak confirms the C-F bond survived the reaction conditions.

Protocol B: High-Resolution LC-MS/MS Workflow

Causality Check: Aldehydes often ionize poorly in standard Electrospray Ionization (ESI) positive mode. By running a dual-polarity screen, we can capture the poorly ionizing intact aldehyde (often seen as a sodium adduct [M+Na]⁺) while highly sensitizing the detector to the easily ionizable oxidized degradant (carboxylic acid) in negative mode [4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water (containing 0.1% Formic Acid).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-TOF or QqQ):

    • Positive Mode (+ESI): Monitor for the intact mass of the derivatized product. For the bare starting material (MW ~183.14), look for the [M+H]⁺ at m/z 184.1 or [M+Na]⁺ at m/z 206.1.

    • Negative Mode (-ESI): Monitor for m/z 198.1 ([M-H]⁻). A strong signal here is a definitive, self-validating indicator that the aldehyde has oxidized to 4-fluoro-2-methyl-3-nitrobenzoic acid.

References

  • - ACS Publications. (Provides authoritative grounding on the use of ¹⁹F and ¹H NMR for the structural elucidation and validation of fluorinated benzaldehydes). 2. - BenchChem. (Details the comparative analytical standards, including LC-MS and NMR protocols, for validating the purity and structural integrity of halogenated nitrobenzaldehydes). 3. - MDPI. (Outlines the ionization behaviors and LC-MS/MS validation protocols for functionalized nitro-aromatics and their metabolites).

Safety & Regulatory Compliance

Safety

4-Fluoro-2-methyl-3-nitrobenzaldehyde proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Fluoro-2-methyl-3-nitrobenzaldehyde As drug development pipelines increasingly rely on complex fluorinated and nitroaromatic building blocks, laboratory safety and waste...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-Fluoro-2-methyl-3-nitrobenzaldehyde

As drug development pipelines increasingly rely on complex fluorinated and nitroaromatic building blocks, laboratory safety and waste management must evolve to address their unique chemical behaviors. 4-Fluoro-2-methyl-3-nitrobenzaldehyde (CAS: 861897-59-8) is a highly versatile intermediate, but its structural motifs—a reactive aldehyde, an energy-dense nitro group, and a strongly electronegative fluorine atom—create specific logistical and environmental challenges[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and EPA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazard profile. We do not simply follow rules; we mitigate specific molecular risks.

  • The Nitro Group (-NO₂): Nitroaromatics are inherently energy-dense. Under extreme heat or when mixed with incompatible materials (such as strong bases or reducing agents), they can undergo rapid, exothermic decomposition[2].

  • The Fluoro Group (-F): Halogenated compounds present a unique challenge during thermal destruction. Combustion of fluorinated organics generates Hydrogen Fluoride (HF) gas, a highly toxic and corrosive byproduct that dictates the type of incineration facility required[3].

  • The Aldehyde Group (-CHO): Aldehydes are susceptible to oxidation. If improperly stored with strong oxidizers, unwanted oxidation to the corresponding carboxylic acid can occur, potentially pressurizing sealed containers.

Table 1: Chemical Properties & Hazard Classification

Property / HazardSpecificationOperational Causality & Impact
CAS Number 861897-59-8[1]Essential for accurate RCRA manifesting and SDS tracking.
Chemical Class Fluorinated NitroaromaticProhibits standard open burning; mandates incineration with acid gas scrubbers[3].
Health Hazards Harmful if swallowed; IrritantMandates strict PPE (nitrile gloves, goggles) and fume hood use to prevent mucosal exposure to dust[4].
Environmental Aquatic ToxicityStrictly prohibits sink disposal, drain flushing, or untreated landfilling[5].

Operational Handling & Spill Response Protocol

Accidental releases of solid nitroaromatics require immediate, methodical containment to prevent aerosolization and cross-contamination.

Step-by-Step Spill Response Methodology:

  • Secure & Assess: Immediately isolate the spill area. Ensure personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if significant dust is suspended).

  • Ventilation Control: Ensure the laboratory fume hood or local exhaust is operating. Do not use compressed air or dry sweeping with stiff bristles, as this promotes dust formation[4].

  • Dry Collection: Use non-sparking tools (e.g., plastic scoops) to gently collect the solid material. Place the recovered solid into a chemically compatible, sealable container (such as a wide-mouth HDPE bottle)[4].

  • Surface Decontamination: Only after the bulk solid is removed, wash the affected surface with soap and water. Capture the wash water using absorbent pads, as the runoff is environmentally hazardous and cannot go down the drain[5].

  • Waste Routing: Label all cleanup materials as "Hazardous Waste - Spill Cleanup (Nitroaromatic)" and route them to the satellite accumulation area.

SpillResponse Spill Spill Detected (4-Fluoro-2-methyl-3-nitrobenzaldehyde) Evac 1. Secure Area & Assess (Don PPE: Nitrile, Goggles, Lab Coat) Spill->Evac Vent 2. Ensure Ventilation (Avoid Dust Formation) Evac->Vent Sweep 3. Dry Sweep / Shovel (Use Non-Sparking Tools) Vent->Sweep Container 4. Transfer to Compatible Container (Seal & Label as Hazardous Waste) Sweep->Container Clean 5. Decontaminate Surface (Soap and Water) Container->Clean Dispose 6. Route to EPA-Approved Incineration Facility Clean->Dispose

Workflow for the safe containment and cleanup of 4-Fluoro-2-methyl-3-nitrobenzaldehyde spills.

Waste Segregation & Accumulation

Proper segregation is the foundation of chemical safety. 4-Fluoro-2-methyl-3-nitrobenzaldehyde must be managed under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines[6].

  • Prohibition of Benchtop Neutralization: Unlike simple acids or bases, nitrobenzaldehyde isomers are not suitable for benchtop neutralization[7]. Attempting to chemically destroy nitroaromatics in the lab can generate toxic intermediates (e.g., fluorinated anilines) or trigger thermal runaway.

  • Segregation Rules: Store waste in dedicated, clearly labeled containers. Keep strictly segregated from strong oxidizers, strong bases, and strong acids[4].

  • Satellite Accumulation: Store waste at or near the point of generation in secondary containment. Ensure containers remain tightly closed unless actively adding waste, per 40 CFR 262 standards.

Proper Disposal Procedures (EPA Compliant)

Because of its environmental toxicity and chemical stability, 4-Fluoro-2-methyl-3-nitrobenzaldehyde cannot be discharged into municipal wastewater systems or placed in standard solid waste landfills[5][8].

Step-by-Step Disposal Methodology:

  • Hazardous Waste Determination: Under 40 CFR 261, the generator must classify the waste. While it may not have a specific "U" or "P" listed waste code, it often falls under characteristic waste (e.g., D003 for reactivity under specific conditions, or state-specific toxic waste codes) depending on the mixture[2].

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest. The waste must be handed over to a licensed hazardous waste transporter.

  • High-Temperature Incineration (40 CFR 264 Subpart O): The required disposal method is high-temperature commercial incineration[3]. The incinerator must be capable of achieving a Destruction and Removal Efficiency (DRE) of at least 99.99% for principal organic hazardous constituents[3].

  • Scrubber Integration: Because the compound contains fluorine, the chosen incineration facility must utilize wet scrubbers to neutralize the resulting Hydrogen Fluoride (HF) emissions, preventing acid rain precursors from entering the atmosphere.

  • Ash Management: Post-incineration, the resulting ash is subjected to Toxicity Characteristic Leaching Procedure (TCLP) testing to ensure no hazardous residues remain before it is deposited in a secure Subtitle C landfill[3][9].

WasteDisposal Gen Waste Generation (Lab Scale) Identify Hazard Identification (40 CFR 261) Gen->Identify Segregate Segregation (Solid Nitroaromatic) Identify->Segregate Store Satellite Accumulation (Secondary Containment) Segregate->Store Manifest RCRA Manifesting (Licensed Transporter) Store->Manifest Incinerate High-Temp Incineration (40 CFR 264 Subpart O) Manifest->Incinerate Ash Ash TCLP Testing & Secure Landfill Incinerate->Ash

EPA-compliant lifecycle and disposal pathway for fluorinated nitroaromatic laboratory waste.

References

  • Chemsrc. "4-Fluoro-2-methyl-3-nitrobenzaldehyde | CAS#:861897-59-8." Chemsrc Chemical Database. Available at:[Link]

  • Oswaldo Cruz Foundation (Fiocruz). "Chemical Safety and Waste Management Manual." Fiocruz Institutional Repository. Available at: [Link]

  • Defense Technical Information Center (DTIC). "Incineration of Explosive Contaminated Soil as a Means of Site Remediation." DTIC Technical Reports. Available at: [Link]

  • Citizens for Safe Water Around Badger (CSWAB). "Permit Attachment 1: Waste Analysis Plan." CSWAB Environmental Archives. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." U.S. Government Publishing Office. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Appendix A to Part 136 - Methods for Organic Chemical Analysis." EPA Regulatory Guidelines. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Fluoro-2-methyl-3-nitrobenzaldehyde

Executive Summary: Immediate Safety Protocol This guide provides essential, field-tested procedures for the safe handling of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. The recommendations herein are synthesized from safety d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Immediate Safety Protocol

This guide provides essential, field-tested procedures for the safe handling of 4-Fluoro-2-methyl-3-nitrobenzaldehyde. The recommendations herein are synthesized from safety data for structurally analogous aromatic nitro compounds. The core principle of this protocol is the stringent avoidance of direct contact. Due to the compound's classification as a skin, eye, and potential respiratory irritant, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory.[1] The primary routes of exposure to mitigate are skin absorption, inhalation of dust, and eye contact.[2] All handling operations must be conducted within a certified chemical fume hood.

Hazard Analysis: Understanding the Risks

As a substituted nitrobenzaldehyde, 4-Fluoro-2-methyl-3-nitrobenzaldehyde presents several key hazards that dictate our safety protocols. While specific toxicological data for this exact molecule is limited, the chemical class of aromatic nitro compounds is well-characterized.

  • Dermal and Ocular Hazard: These compounds are consistently identified as skin and serious eye irritants.[1] Contact can cause redness, inflammation, and pain. Prolonged exposure may lead to more severe dermal reactions.

  • Respiratory Tract Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause respiratory irritation.[2][3] Therefore, minimizing dust generation is a critical handling objective.[4][5]

  • Absorption Risk: A significant concern with aromatic nitro compounds is their potential for absorption through the skin. This makes the choice of appropriate gloves and protective clothing not merely a precaution against local irritation, but a crucial barrier to systemic exposure.[6]

  • Ingestion Hazard: The substance is presumed to be harmful if swallowed, potentially causing gastrointestinal irritation.[1][3]

The causality is clear: the compound's irritant nature and potential for dermal absorption demand that we establish an unbroken barrier between the chemical and the researcher at all times.

The Hierarchy of Controls: Your Primary Defense

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary safety measures are engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is the mandatory use of a properly functioning chemical fume hood. This provides adequate ventilation to keep airborne concentrations low and protects you from inhaling dust or vapors.[3][7] Ensure that an eyewash station and a safety shower are immediately accessible and tested regularly.[3][8][9]

  • Administrative Controls: Adhere to standard laboratory practices, such as washing hands thoroughly after handling and before leaving the lab.[4][5] Prohibit eating, drinking, or smoking in any area where this chemical is handled or stored.[3][5]

Detailed PPE Protocol: A Step-by-Step Guide

The following PPE is mandatory for all procedures involving 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Eye and Face Protection
  • Causality: To prevent contact with dust or splashes that can cause serious eye irritation, certified eye protection is non-negotiable.

  • Protocol:

    • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7]

    • Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing solutions, large-scale transfers), supplement goggles with a full-face shield.[4]

Skin and Body Protection
  • Causality: The primary risk of systemic exposure is through skin contact. Therefore, robust skin protection is essential. Protective clothing and gloves create a necessary barrier.[7]

  • Protocol:

    • Gloves:

      • Handle this chemical with impermeable gloves at all times.[4][7]

      • While specific glove breakthrough data for this compound is unavailable, for the broader class of nitroaromatics, materials like Butyl Rubber or Viton are often recommended.[6] High-quality, chemical-resistant nitrile gloves are a common and effective choice for handling small quantities of solids in a research setting.

      • Always inspect gloves for tears or holes before use.[4]

      • Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4]

      • Dispose of contaminated gloves immediately in the designated chemical waste stream.

    • Lab Coat: Wear a clean, buttoned, long-sleeved lab coat to protect your street clothes and skin.

    • Additional Clothing: For larger quantities or tasks with a high risk of contamination, consider wearing appropriate protective clothing to prevent all skin exposure. Contaminated work clothes must be decontaminated or disposed of and should never be taken home.[5][6]

Respiratory Protection
  • Causality: If engineering controls (i.e., the fume hood) are insufficient or if dust generation is unavoidable, respiratory protection is required to prevent irritation of the respiratory tract.[2]

  • Protocol:

    • Standard Operations: Under normal conditions of use within a certified fume hood, respiratory protection is typically not required.[8][9]

    • Required Use: If you are weighing out large quantities of the solid, cleaning up a spill outside of a hood, or if ventilation is inadequate, a respirator is necessary.

    • Respirator Type: Use a NIOSH (US) or CEN (EU) approved respirator. For dust exposures, a particle respirator (e.g., Type P95 or P1) is a minimum.[4] For higher levels of protection or if vapors are also a concern, a respirator with combination organic vapor/particulate cartridges (e.g., Type OV/AG/P99 or ABEK-P2) should be used.[4]

Summary of Personal Protective Equipment

Protection Type Specification Standard Rationale
Eye/Face Chemical Safety GogglesEN166 (EU) or ANSI Z87.1 (US)Protects against serious eye irritation from dust or splashes.[3][7]
Face Shield (as needed)N/ARequired for tasks with a high splash potential.[4]
Skin/Body Chemical-Resistant GlovesEN374 (EU)Prevents skin irritation and absorption.[4]
Closed Lab CoatN/AProtects skin and personal clothing from contamination.[7]
Respiratory None (in fume hood)N/AFume hood provides adequate ventilation for small-scale use.[8][9]
Air-Purifying RespiratorNIOSH or CEN ApprovedRequired if dust cannot be controlled or ventilation is inadequate.[4]

Operational Workflow: From Receipt to Disposal

The following workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation & Staging cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Work Area (Line with absorbent pads) B->C D 4. Retrieve Chemical From Storage C->D Begin Work E 5. Weigh Solid Carefully (Minimize dust) D->E F 6. Perform Reaction/ Procedure E->F G 7. Securely Close Primary Container F->G H 8. Decontaminate Glassware & Surfaces G->H Conclude Work I 9. Segregate Waste (Solid, Liquid, Sharps) H->I J 10. Package Waste in Sealed, Labeled Containers I->J K 11. Doff PPE (Gloves last) J->K M End of Protocol L 12. Wash Hands Thoroughly K->L

Caption: Safe handling workflow for 4-Fluoro-2-methyl-3-nitrobenzaldehyde.

Spill and Disposal Plan

Accidental Release Measures

Should a spill occur, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill and whether you can clean it up safely. For large spills, contact your institution's Environmental Health & Safety (EHS) department.

  • Control: Ensure the area is well-ventilated, but avoid actions that would generate and spread dust.[5]

  • Contain & Clean:

    • Wear full PPE, including respiratory protection if the spill is outside a fume hood.[2]

    • Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[4][9] Avoid creating dust.[2][5]

    • Do not use air hoses for cleanup.[5]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to institutional policy.

Waste Disposal
  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Never discharge this chemical into drains or the environment.[4]

  • Waste Streams:

    • Solid Waste: Collect unused reagent and contaminated materials (e.g., used gloves, absorbent pads) in a clearly labeled, sealed container designated for hazardous chemical waste.[3][8]

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.

  • Disposal Vendor: All waste must be transferred to an approved and licensed waste disposal plant.[3][8]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 4-Fluoro-2-methyl-3-nitrobenzaldehyde, ensuring a safe and controlled laboratory environment.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Available at: [Link]

  • New Jersey Department of Health. (2004, April). Nitrobenzene - Hazard Summary. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Fisher Scientific. (2023, September 1). 4-Fluoro-3-nitrobenzaldehyde - Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. (2023, October 6). 4-Fluoro-3-nitrobenzaldehyde - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5. Available at: [Link]

Sources

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